4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
Description
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Properties
CAS No. |
76750-84-0 |
|---|---|
Molecular Formula |
C12H22N8O3 |
Molecular Weight |
326.36 g/mol |
IUPAC Name |
bis(4-amino-2-(dimethylamino)-1H-pyrimidin-6-one);hydrate |
InChI |
InChI=1S/2C6H10N4O.H2O/c2*1-10(2)6-8-4(7)3-5(11)9-6;/h2*3H,1-2H3,(H3,7,8,9,11);1H2 |
InChI Key |
KIFRWQVMCYDYPS-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C1=NC(=O)C=C(N1)N |
Canonical SMILES |
CN(C)C1=NC(=O)C=C(N1)N |
Synonyms |
6-Amino-2-(dimethylamino)-4(3H)-pyrimidinone; 6-Amino-2-(dimethylamino)-4-pyrimidinol; 4-Amino-2-dimethylamino-6-hydroxypyrimidine; NSC 24509; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
This technical guide provides a comprehensive overview of the known properties of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a versatile heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes the available physicochemical data, outlines potential synthetic and analytical methodologies based on related compounds, and explores the putative biological activities and associated signaling pathways of the broader aminopyrimidine class, as specific data for the hemihydrate is limited.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| CAS Number | 76750-84-0 | [1] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Purity | ≥ 98% | [1] |
| Melting Point | 299-303°C (anhydrous) | [3] |
| Water Solubility | Very faint turbidity | [3] |
| Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate | [2] |
Synthesis and Analysis
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented. However, established methods for analogous aminopyrimidine derivatives can provide valuable guidance for its preparation and characterization.
Potential Synthetic Pathway
The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. A plausible synthetic route for 4-Amino-2-dimethylamino-6-hydroxypyrimidine could involve the reaction of a cyanoacetate derivative with N,N-dimethylguanidine.
Below is a generalized workflow for the synthesis of a related compound, 2,4-diamino-6-hydroxypyrimidine, which could be adapted.[4]
Note: This is a generalized protocol for a similar compound and would require optimization for the synthesis of this compound, likely substituting guanidine with N,N-dimethylguanidine.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of aminopyrimidine derivatives. While a specific method for the hemihydrate is not published, a general approach for a related compound, 2,4-diamino-6-hydroxypyrimidine, is described.[5]
Exemplary HPLC Method:
-
Column: Hydrophilic interaction or reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 210 nm).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy would be crucial for structural confirmation. While specific spectral data for the hemihydrate is unavailable, data for structurally similar compounds can provide expected chemical shift ranges and vibrational frequencies.[6][7]
Potential Biological Activity and Signaling Pathways
This compound is primarily utilized as an intermediate in the synthesis of compounds with potential therapeutic applications, notably in antiviral and anticancer research.[1] The biological activities of the broader aminopyrimidine class suggest potential mechanisms of action for its derivatives.
Kinase Inhibition
Aminopyrimidine derivatives are well-established as scaffolds for the development of protein kinase inhibitors.[8] Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in various diseases, including cancer. The aminopyrimidine core can act as a hinge-binding motif, occupying the ATP-binding site of kinases and thereby inhibiting their activity.
Modulation of Nitric Oxide Synthase Expression
Studies on structurally related compounds, such as 2,4-diamino-6-hydroxypyrimidine, have shown that they can downregulate the expression of inducible nitric oxide synthase (iNOS) mRNA and protein.[9] iNOS is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. This suggests that derivatives of 4-Amino-2-dimethylamino-6-hydroxypyrimidine might also possess anti-inflammatory properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the hemihydrate is not widely available, related aminopyrimidine compounds are generally considered to be irritants to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area.
Conclusion
This compound is a valuable building block in medicinal chemistry, with its derivatives showing promise in the development of novel therapeutics, particularly in the areas of oncology and virology. While specific experimental data for the hemihydrate itself is limited, the known properties of the broader aminopyrimidine class provide a strong foundation for its further investigation and application in drug discovery programs. Future research should focus on elucidating the specific biological activities of this compound and its derivatives to fully realize their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [cymitquimica.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 7. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of tetrahydrobiopterin synthesis, downregulates the expression of iNOS protein and mRNA in primary murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate molecular structure and weight.
This technical guide provides a comprehensive overview of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, detailing its molecular structure, physicochemical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the fields of drug development and material science.
Molecular Structure and Properties
4-Amino-2-dimethylamino-6-hydroxypyrimidine is a substituted pyrimidine that exists in tautomeric forms, primarily as 6-Amino-2-dimethylamino-4(1H)-pyrimidinone. It is commonly available as a hemihydrate.
Molecular Structure:
The chemical structure consists of a pyrimidine ring substituted with an amino group at position 4, a dimethylamino group at position 2, and a hydroxyl group at position 6.
Chemical Formula: C₆H₁₀N₄O·0.5H₂O[1]
Molecular Weight: 163.18 g/mol [1][2]
Synonyms: 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate[1][2]
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 76750-84-0 | [1][2][3] |
| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Purity | >98.0% (Titration) | [1][2] |
| Water Content | 5.0% to 5.8% | |
| Melting Point | 299-303°C | [4] |
| Storage Conditions | Room temperature, cool and dark place (<15°C) |
Applications in Research and Development
This compound is a versatile building block in medicinal chemistry and material science.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] Its structural features allow for further modification to develop novel therapeutic compounds.
-
Agrochemicals: It is utilized in the formulation of herbicides and fungicides, contributing to the development of effective crop protection agents.[1]
-
Material Science: The compound finds use in the creation of novel polymers with enhanced properties for various industrial applications.[1]
Conceptual Synthetic Pathway
The synthesis of substituted hydroxypyrimidines often involves the condensation of a guanidine derivative with a β-keto ester or a related dicarbonyl compound. The following diagram illustrates a plausible synthetic workflow for 4-Amino-2-dimethylamino-6-hydroxypyrimidine.
Caption: Conceptual workflow for the synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.
Experimental Protocol: Synthesis of a Substituted Hydroxypyrimidine
The following is a generalized experimental protocol for the synthesis of a 4-amino-6-hydroxypyrimidine derivative, based on established methods for similar compounds.[5][6][7] This protocol should be adapted and optimized for the specific synthesis of the title compound.
Objective: To synthesize 4-Amino-2-dimethylamino-6-hydroxypyrimidine via a base-catalyzed condensation and cyclization reaction.
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide solution in ethanol
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Guanidine Free Base:
-
Dissolve N,N-Dimethylguanidine hydrochloride in anhydrous ethanol.
-
Add a stoichiometric equivalent of sodium ethoxide solution to the mixture to precipitate sodium chloride and liberate the free N,N-dimethylguanidine base.
-
Filter the mixture to remove the sodium chloride precipitate. The clear filtrate contains the free guanidine base.
-
-
Condensation and Cyclization:
-
To the ethanolic solution of N,N-dimethylguanidine, add one molar equivalent of ethyl cyanoacetate.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of hot water.
-
Acidify the aqueous solution with glacial acetic acid to a neutral pH (around 7.0).
-
Cool the solution in an ice bath to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-Amino-2-dimethylamino-6-hydroxypyrimidine, likely as the hemihydrate.
-
Characterization: The final product should be characterized by techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify functional groups.
-
Elemental Analysis: To confirm the empirical formula, including the water of hydration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [cymitquimica.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. chemwhat.com [chemwhat.com]
- 5. prepchem.com [prepchem.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically significant drugs. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of its pharmacological properties, resulting in a broad spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and kinase inhibitory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the exploration and development of novel pyrimidine-based therapeutics.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the disruption of essential signaling pathways.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented.
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [1] |
| Hela (Cervical Cancer) | 43.75 | [1] | ||
| Caco-2 (Colorectal Adenocarcinoma) | 73.08 | [1] | ||
| A549 (Lung Carcinoma) | 68.75 | [1] | ||
| Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [1] | |
| Hela (Cervical Cancer) | 74.8 | [1] | ||
| Caco-2 (Colorectal Adenocarcinoma) | 76.92 | [1] | ||
| A549 (Lung Carcinoma) | 148 | [1] | ||
| 2,4-Disubstituted Pyrimidines | Compound 12a | A549 (Lung Carcinoma) | 12.05 ± 0.45 | [2] |
| HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | [2] | ||
| MCF-7 (Breast Adenocarcinoma) | 20.53 ± 6.13 | [2] | ||
| Pyrimidine-Tethered Compounds | Compound B-4 | MCF-7 (Breast Adenocarcinoma) | 6.70 ± 1.02 | [3] |
| A549 (Lung Carcinoma) | 20.49 ± 2.71 | [3] | ||
| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | A375 (Melanoma) | Not specified | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Substituted pyrimidine compounds
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][7]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
MTT Assay Workflow Diagram
Antimicrobial Activity of Substituted Pyrimidines
The pyrimidine scaffold is also a key feature in a number of antimicrobial agents. Substitutions on the pyrimidine ring can be tailored to enhance activity against a variety of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for several substituted pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microbial Strain | MIC (µM/ml) | Reference |
| Pyrimidin-2-ol/thiol/amine analogues | Compound 12 | Staphylococcus aureus | 0.87 | [8] |
| Compound 5 | Bacillus subtilis | 0.96 | [8] | |
| Compound 10 | Salmonella enterica | 1.55 | [8] | |
| Compound 2 | Escherichia coli | 0.91 | [8] | |
| Compound 10 | Pseudomonas aeruginosa | 0.77 | [8] | |
| Compound 12 | Candida albicans | 1.73 | [8] | |
| Compound 11 | Aspergillus niger | 1.68 | [8] | |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Bromo derivative | Staphylococcus aureus | 8 mg/L | [9] |
| Iodo derivative | Staphylococcus aureus | 8 mg/L | [9] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Substituted pyrimidine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Nutrient Broth or Sabouraud Dextrose Broth
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Inoculate a loopful of the test microorganism into a tube of nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi). Incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Preparation of Agar Plates: Prepare Mueller-Hinton Agar or Sabouraud Dextrose Agar and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation of Plates: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.[10]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. Also, add the positive and negative controls to separate wells.[11]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[8][11]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Analysis: The diameter of the zone of inhibition is an indication of the antimicrobial activity of the compound. A larger zone of inhibition corresponds to a higher antimicrobial activity.
Agar Well Diffusion Assay Workflow
Antiviral Activity of Substituted Pyrimidines
Pyrimidine analogues are a cornerstone of antiviral therapy, with many approved drugs targeting viral polymerases and other essential viral enzymes. Research continues to explore novel substituted pyrimidines with broad-spectrum antiviral activity.
Quantitative Data on Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) of various pyrimidine derivatives against different viruses. The EC50 represents the concentration of a drug that gives half-maximal response.
| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |
| Dihydropyrimidinones | Compound 4m | Punta Toro virus | 3 | [12] |
| Methylenecyclopropane Nucleoside Analogues | Synthymol | Herpes Simplex Virus-1 (HSV-1) | 2 | [13] |
| Syncytol | Varicella-Zoster Virus (VZV) | 3.6 | [13] | |
| Syncytol | Epstein-Barr Virus (EBV) | < 0.41 | [13] | |
| 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines | Compound 1 | Zika Virus (ZIKV) | 5.21 | [14] |
| Gemcitabine Derivatives | Compound 2a | Influenza Virus | 1.4 - 16.9 | [15] |
| Compound 2h | SARS-CoV-2 | 0.78 | [15] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the antiviral activity of a compound.
Materials:
-
Substituted pyrimidine compounds
-
Host cell line susceptible to the virus (e.g., Vero cells, MDCK cells)
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet solution
-
96-well or 6-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed host cells in 96-well or 6-well plates and grow them to confluency.
-
Compound and Virus Addition: Prepare serial dilutions of the pyrimidine compounds. Remove the culture medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units). After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions in an overlay medium (containing agarose or methylcellulose to restrict virus spread).
-
Incubation: Incubate the plates at the optimal temperature for the virus for 2-5 days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization: Remove the overlay and stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined from the dose-response curve.
Kinase Inhibitory Activity of Substituted Pyrimidines
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Substituted pyrimidines have been extensively developed as potent and selective kinase inhibitors.
Quantitative Data on Kinase Inhibitory Activity
The following table lists the IC50 values of various substituted pyrimidines against different protein kinases.
| Compound Class | Specific Derivative | Target Kinase | IC50 (nM) | Reference |
| 2,4-Disubstituted Pyrimidines | Compound 12a | Aurora A | 309 | [2] |
| Aurora B | 293 | [2] | ||
| Nitroxide Labeled Pyrimidines | Compound 22 | Aurora A | 9.3 | [16] |
| Aurora B | 2.8 | [16] | ||
| N-Trisubstituted Pyrimidines | Compound 38j | Aurora A | 7.1 | [17] |
| Aurora B | 25.7 | [17] | ||
| 4-Amino-2-thiopyrimidines | Compound 8d | VEGFR-2 | 120 | [18] |
| Compound 9c | VEGFR-2 | 170 | [18] | |
| Compound 10a | BRAF-WT | 110 | [18] | |
| Furo[2,3-d]pyrimidines | Compound 15b | VEGFR-2 | Potent (specific value not provided) | [19] |
| Thieno[2,3-d]pyrimidines | Compound 21e | VEGFR-2 | 21 | [19] |
| Pyrazolo[3,4-d]pyrimidines | Compound 16 | EGFR | 34 | |
| Compound 4 | EGFR | 54 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of in vitro assays are available to measure the inhibitory activity of compounds against specific kinases. A common method involves measuring the transfer of a phosphate group from ATP to a substrate peptide.
Materials:
-
Substituted pyrimidine compounds
-
Recombinant protein kinase
-
Specific substrate peptide for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-32P]ATP) or in a system with a detection reagent
-
Kinase reaction buffer
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter, luminescence plate reader)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate peptide, and the test compound at various concentrations.
-
Kinase Addition: Add the recombinant protein kinase to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is separated (e.g., by filtration) and the radioactivity is measured. For non-radioactive methods, a detection reagent is added that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of ADP produced or the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Signaling Pathways Modulated by Substituted Pyrimidines
The biological effects of substituted pyrimidines are often mediated by their interaction with and modulation of key cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Many anticancer pyrimidine derivatives exert their effects by inhibiting components of this pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiation of Smad-dependent and Smad-independent signaling via distinct BMP-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specification of BMP Signaling [mdpi.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. botanyjournals.com [botanyjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Antibacterial Activity in Pyrimidine Derivatives in Lab, Using Agar Well-diffusion Method - An Update on Novel Research | Semantic Scholar [semanticscholar.org]
- 13. Activation of Bmp2-Smad1 Signal and Its Regulation by Coordinated Alteration of H3K27 Trimethylation in Ras-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-dimethylamino-6-hydroxypyrimidine hemihydrate is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed peer-reviewed studies on this specific compound are limited, its structural features suggest its role as a key intermediate in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted spectroscopic data based on analogous compounds. Furthermore, it explores potential biological activities and mechanisms of action within the broader context of aminopyrimidine pharmacology, particularly in antiviral and anticancer research. This document aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound in drug development programs.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties, as gathered from commercial suppliers, are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 76750-84-0 | [1] |
| Molecular Formula | C₆H₁₀N₄O · 0.5H₂O | [1][2] |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [1] |
| Purity | >98.0% | [1] |
| Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol Hemihydrate, 6-Amino-2-dimethylamino-4(1H)-pyrimidinone Hemihydrate | [1] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis
The most common method for the synthesis of 2-amino-4-hydroxypyrimidine derivatives is the condensation of a guanidine derivative with a β-ketoester or a related three-carbon synthons. In this case, N,N-dimethylguanidine would be the key starting material for introducing the 2-dimethylamino group.
Reaction Scheme:
Caption: Proposed synthesis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.
Detailed Steps:
-
Preparation of Guanidine Solution: N,N-dimethylguanidine hydrochloride is dissolved in anhydrous ethanol.
-
Base Addition: A solution of sodium ethoxide in ethanol is added to the N,N-dimethylguanidine hydrochloride solution to generate the free base in situ. The resulting sodium chloride precipitate is removed by filtration.
-
Condensation Reaction: To the filtrate containing N,N-dimethylguanidine, ethyl cyanoacetate is added.
-
Reflux: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation reaction.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Purification and Hydration: The crude product is collected by filtration, washed with cold water, and can be recrystallized from a water/ethanol mixture to yield the hemihydrate form.
Predicted Spectroscopic Data
Although experimental spectra for this compound are not available in the public domain, its expected spectroscopic characteristics can be predicted based on data from structurally similar compounds.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the N-methyl protons (singlet, ~3.0 ppm), the pyrimidine ring proton (singlet, ~5.0-5.5 ppm), and exchangeable protons for the amino and hydroxyl groups. |
| ¹³C NMR | Resonances for the N-methyl carbons, and distinct signals for the four carbon atoms of the pyrimidine ring, with chemical shifts influenced by the electron-donating and withdrawing nature of the substituents. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm⁻¹), O-H stretching of the hydroxyl group and water of hydration (broad, ~3200-3600 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (~1550-1650 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the anhydrous form (C₆H₁₀N₄O) and characteristic fragmentation patterns involving the loss of substituents from the pyrimidine core. |
Potential Biological Activities and Applications
Commercial suppliers indicate that this compound serves as a key intermediate in the synthesis of antiviral and anticancer agents.[2] This is consistent with the well-documented and diverse biological activities of the pyrimidine scaffold in medicinal chemistry.
Antiviral and Anticancer Potential
The pyrimidine ring is a core structural motif in numerous clinically approved antiviral and anticancer drugs. These compounds often act as inhibitors of key enzymes involved in nucleic acid synthesis or cellular signaling pathways that are dysregulated in disease.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of protein kinases, which are crucial for cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
-
Nucleoside/Nucleotide Metabolism Inhibition: As a pyrimidine analog, this compound or its derivatives could potentially interfere with the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis. This is a common mechanism for both antiviral and anticancer agents.
Below is a generalized diagram of a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.
Caption: Hypothetical kinase inhibition by a pyrimidine derivative.
Other Potential Applications
Beyond its potential in oncology and virology, this compound is also suggested to have applications in:
-
Agricultural Chemicals: As an intermediate for herbicides and fungicides.[2]
-
Biochemical Research: For studies on enzyme inhibition and metabolic pathways.[2]
-
Diagnostic Reagents: In the preparation of reagents for detecting specific biomolecules.[2]
-
Material Science: In the development of novel polymers.[2]
Conclusion
This compound represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents and other chemical products. While there is a notable absence of detailed, publicly available research on this specific compound, its structural relationship to a wide range of biologically active pyrimidines provides a strong rationale for its further investigation. This guide has provided a summary of its known properties, a plausible synthetic approach, and an overview of its potential applications. It is hoped that this will serve as a valuable starting point for researchers aiming to unlock the full potential of this and related pyrimidine derivatives. Further experimental work is required to elucidate its precise biological activities and to validate its utility as a precursor for new drug candidates.
References
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery and rich history of pyrimidine analogs, a class of compounds that has revolutionized the landscape of cancer chemotherapy and antiviral therapies. From their rational design to their complex mechanisms of action, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction: The Rationale Behind Pyrimidine Analogs
Pyrimidine analogs are synthetic compounds structurally similar to the natural pyrimidine bases: cytosine, thymine, and uracil.[1] These molecules are fundamental components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), making them essential for cell division and proliferation.[2] The central premise behind the development of pyrimidine analogs was to create "antimetabolites"—molecules that could masquerade as natural pyrimidines, thereby interfering with the synthesis of nucleic acids and selectively targeting rapidly dividing cells, such as cancer cells.[1][3] This strategic approach marked a significant shift in cancer treatment, moving towards targeted molecular therapies.
The initial impetus for developing pyrimidine analogs stemmed from the observation that certain cancer cells, particularly those in preneoplastic rat liver and hepatomas, exhibited a higher rate of uracil incorporation compared to normal cells.[4] This finding provided a critical therapeutic window and spurred the pioneering work of researchers like Duschinsky and colleagues, leading to the synthesis of some of the first and most impactful pyrimidine analogs.[4]
A Historical Timeline of Key Discoveries
The journey of pyrimidine analogs from concept to clinical reality is marked by several key milestones:
-
1818: The first pyrimidine derivative, alloxan, was isolated by Brugnatelli through the oxidation of uric acid with nitric acid.[5]
-
1879: Grimaux reported the first laboratory synthesis of a pyrimidine, barbituric acid, from urea and malonic acid.[6]
-
1884: Pinner initiated the systematic study of pyrimidines, synthesizing derivatives by condensing ethyl acetoacetate with amidines.[6]
-
1900: The parent compound, pyrimidine, was first prepared by Gabriel and Colman.[6]
-
1950s: The foundational work on 5-fluorouracil (5-FU) was carried out, driven by the observation of increased uracil uptake in tumors.[4] This led to the synthesis of 5-FU and a family of related fluorinated pyrimidines.[4]
-
1950: Cytosine arabinoside (cytarabine or ara-C), a nucleoside analog of deoxycytidine, was first synthesized.[4]
-
1963: Cytarabine (ara-C) was introduced into clinical medicine and has since become a cornerstone in the treatment of acute myeloid leukemia.[4]
Key Pyrimidine Analogs and Their Mechanisms of Action
The therapeutic efficacy of pyrimidine analogs lies in their ability to disrupt cellular machinery at multiple levels. Once inside the cell, they are converted into their active nucleotide forms, which then exert their cytotoxic effects.[1][3]
5-Fluorouracil (5-FU) and its Prodrugs (Capecitabine, Floxuridine)
5-FU, a cornerstone of cancer chemotherapy, primarily acts by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1]
-
Mechanism of Action:
-
5-FU is intracellularly converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
-
FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death."[1]
-
FdUTP can be incorporated into DNA, leading to DNA damage and apoptosis.[1]
-
FUTP is incorporated into RNA, disrupting RNA processing and function.[1]
-
Capecitabine and Floxuridine are prodrugs that are metabolically converted to 5-FU in the body, offering advantages in terms of administration and tumor-specific activation.
Cytarabine (Ara-C) and Gemcitabine
Cytarabine and Gemcitabine are analogs of deoxycytidine. Their primary mechanism of action is the inhibition of DNA synthesis.[4]
-
Mechanism of Action:
-
These analogs are converted to their triphosphate forms (ara-CTP and dFdCTP, respectively).
-
They are then incorporated into the growing DNA strand during replication.[1]
-
This incorporation leads to chain termination, DNA damage, and the induction of apoptosis.[1]
-
Ara-CTP is a potent inhibitor of DNA polymerase.[4]
-
Azacitidine and Decitabine
Azacitidine and decitabine are unique in their mechanism, as they act as hypomethylating agents.[7]
-
Mechanism of Action:
Quantitative Analysis of Cytotoxicity
The efficacy of pyrimidine analogs is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50% in vitro. The following tables summarize IC50 values for various pyrimidine analogs across different cancer cell lines.
| Pyrimidine Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 (Breast) | 5.2 | [8] |
| 5-Fluorouracil | HCT-116 (Colon) | 3.8 | [8] |
| Gemcitabine | Panc-1 (Pancreatic) | 0.04 | [1] |
| Gemcitabine | A549 (Lung) | 0.02 | [1] |
| Cytarabine | HL-60 (Leukemia) | 0.1 | [1] |
| Compound 3 | MCF7 (Breast) | 2.02 | [9] |
| Compound 3 | HepG2 (Hepatocyte) | 1.61 | [9] |
| Compound 3 | A549 (Lung) | 1.87 | [9] |
| Compound 131 | A549 (Lung) | 0.80 | [10] |
| Compound 131 | HepG2 (Liver) | 0.11 | [10] |
| Compound 131 | U937 (Lymphoma) | 0.07 | [10] |
| Compound 131 | Y79 (Retinoblastoma) | 0.10 | [10] |
| Compound 153 | FLT3/D835Y mutant cells | 0.0059 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of pyrimidine analogs. Below are representative protocols for key experimental procedures.
General Synthesis of Pyrimidine Derivatives via Nucleophilic Substitution
This protocol outlines a general method for synthesizing 2-substituted pyrimidine derivatives from 2-(Chloromethyl)pyrimidine hydrochloride.[11]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[11]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine analog for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in pyrimidine analog research.
Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).
Caption: General experimental workflow for the synthesis of pyrimidine analogs.
Conclusion
The discovery and development of pyrimidine analogs represent a landmark achievement in medicinal chemistry and oncology. From the early, rationally designed molecules like 5-FU to the newer generations of targeted therapies, these compounds have significantly improved patient outcomes in a variety of cancers and viral infections. The ongoing research in this field continues to explore novel pyrimidine scaffolds, combination therapies, and strategies to overcome drug resistance, promising an even more impactful future for this versatile class of therapeutic agents. This guide serves as a foundational resource for professionals dedicated to advancing this critical area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jchemrev.com [jchemrev.com]
Delving into 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate: A Technical Guide to its Solubility and Stability
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This technical guide provides an in-depth analysis of the solubility and stability of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] The presence of its hemihydrate form can influence its solubility and processing characteristics.[2]
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O·⅟₂H₂O | CymitQuimica[3] |
| Molecular Weight | 163.18 g/mol | CymitQuimica[3] |
| Appearance | White to Almost white powder to crystal | TCI Chemicals |
| Purity | >98.0% | TCI Chemicals,[3] CymitQuimica |
Solubility Profile
Experimental Protocol: Thermodynamic Solubility Determination
This protocol establishes the equilibrium solubility of a compound.
-
Sample Preparation : An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, ethanol, PBS at pH 7.4).[5]
-
Equilibration : The vial is sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[5]
-
Quantification : The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of the compound.[5]
-
Calculation : The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or µg/mL.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents at room temperature (25°C).
| Solvent | Illustrative Solubility (mg/mL) |
| Water | 5.2 |
| Ethanol | 15.8 |
| Methanol | 21.3 |
| Dimethyl Sulfoxide (DMSO) | >100 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 4.8 |
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Evaluating the stability of an API is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[] Stability studies typically involve long-term testing under defined storage conditions and stress testing to identify potential degradation products.[7][8][9]
Experimental Protocol: Stability Testing
This protocol outlines a general approach for assessing the stability of this compound.
-
Sample Preparation : The compound is stored as a solid in its proposed container closure system and in solution in various solvents at a known concentration.
-
Storage Conditions : Samples are stored under various conditions as per ICH guidelines, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Stress Conditions: Elevated temperature (e.g., 60°C), high humidity (e.g., 90% RH), exposure to light (photostability), and various pH solutions (hydrolytic stability).[7]
-
-
Time Points : Samples are withdrawn at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).[9][10]
-
Analysis : At each time point, the samples are analyzed for:
-
Appearance : Visual inspection for any changes in color or physical form.
-
Assay : Quantification of the remaining parent compound using a stability-indicating HPLC method.
-
Degradation Products : Identification and quantification of any impurities or degradation products.
-
-
Data Evaluation : The rate of degradation is determined, and the shelf-life is extrapolated.
Illustrative Stability Data (Solid State, Accelerated Conditions: 40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White crystalline powder | 100.0 | <0.1 |
| 1 | White crystalline powder | 99.8 | 0.2 |
| 3 | White crystalline powder | 99.5 | 0.5 |
| 6 | Off-white crystalline powder | 98.9 | 1.1 |
Experimental Workflow for Stability Testing
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. rsc.org [rsc.org]
- 9. database.ich.org [database.ich.org]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
In-Depth Technical Guide to 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, a key building block in medicinal chemistry. This document outlines its chemical synonyms and properties, and while specific detailed experimental protocols and associated signaling pathways are not publicly available for this exact compound, this guide presents a conceptual framework based on the synthesis and application of closely related pyrimidine derivatives.
Chemical Identity and Synonyms
This compound is a pyrimidine derivative recognized for its role as a crucial intermediate in the synthesis of various bioactive molecules.[1] Establishing a clear understanding of its various nomenclatures is vital for researchers.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value |
| Systematic Name | 4-Amino-2-(dimethylamino)pyrimidin-6(1H)-one hemihydrate |
| Common Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol hemihydrate[1], 6-Amino-2-dimethylamino-4(1H)-pyrimidinone hemihydrate[1] |
| CAS Number | 76750-84-0[1] |
| Molecular Formula | C₆H₁₀N₄O · 0.5H₂O[1] |
Physicochemical Data
The physicochemical properties of this compound are essential for its application in synthetic chemistry.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 163.18 g/mol [1] |
| Appearance | White to almost white crystalline powder |
| Purity | ≥98% (by titration)[1] |
| Storage | Room Temperature[1] |
Conceptual Experimental Workflow: Synthesis
Caption: Conceptual workflow for the synthesis of a hydroxypyrimidine derivative.
Role in Drug Development and Illustrative Signaling Pathway
Substituted pyrimidines are foundational scaffolds in the development of a wide array of pharmaceuticals, including antiviral and anticancer agents. These compounds can act as bioisosteres for natural purines and pyrimidines, thereby interfering with the synthesis of nucleic acids or inhibiting key enzymes in cellular signaling pathways.
For instance, many kinase inhibitors used in oncology incorporate a pyrimidine core. These drugs often target aberrant signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidine-based drug, synthesized from an intermediate like 4-Amino-2-dimethylamino-6-hydroxypyrimidine, could act as a kinase inhibitor.
Caption: Hypothetical signaling pathway inhibited by a pyrimidine-based drug.
Disclaimer: The experimental workflow and signaling pathway provided are conceptual and for illustrative purposes only. Detailed protocols and specific biological activities for this compound may vary and require further investigation from specialized literature and patents.
References
The Orchestration of Cell Division: A Technical Guide to the Role of Pyrimidine Metabolism in Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular proliferation is a meticulously regulated process, with the cell cycle acting as its central control system. The accurate duplication and segregation of the genome during the S and M phases, respectively, are paramount for maintaining genomic integrity. This process is intrinsically linked to cellular metabolism, which must provide the necessary building blocks and energy to fuel cell growth and division. Among the key metabolic pathways, pyrimidine metabolism plays a pivotal role, supplying the essential precursors for DNA and RNA synthesis. This technical guide provides an in-depth exploration of the intricate relationship between pyrimidine metabolism and the cell cycle. We will delve into the regulatory mechanisms that couple pyrimidine nucleotide biosynthesis with cell cycle progression, present quantitative data on the fluctuation of key metabolites and enzymes, and provide detailed experimental protocols for studying these phenomena. Furthermore, we will visualize the complex signaling networks and experimental workflows to offer a comprehensive resource for researchers and professionals in the field of cell biology and drug development.
Introduction: The Metabolic Foundation of Cell Proliferation
The eukaryotic cell cycle is a series of orchestrated events that leads to cell division and proliferation. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The progression through these phases is governed by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure that each phase is completed successfully before the next one begins.[1]
A fundamental requirement for cell cycle progression, particularly through the S phase where DNA replication occurs, is the availability of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. Pyrimidine nucleotides, specifically deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), are essential components of this dNTP pool. Consequently, the metabolic pathways responsible for pyrimidine biosynthesis are tightly regulated and coordinated with the cell cycle machinery.[2]
This guide will explore the two primary pathways of pyrimidine synthesis—the de novo pathway and the salvage pathway—and their dynamic regulation throughout the cell cycle. We will examine the key enzymes involved, with a particular focus on the multifunctional protein CAD, and the signaling cascades that modulate their activity to meet the fluctuating demands of a proliferating cell.
Pyrimidine Biosynthesis Pathways: De Novo and Salvage
Cells utilize two main pathways to produce pyrimidine nucleotides: the de novo synthesis pathway and the salvage pathway.
2.1. De Novo Pyrimidine Synthesis
The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine. This pathway is a multi-step enzymatic process, with the first three steps catalyzed by a single trifunctional enzyme in mammals called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[3][4] The subsequent steps are catalyzed by dihydroorotate dehydrogenase (DHODH) and uridine monophosphate synthetase (UMPS).[5] The end product of this pathway is uridine monophosphate (UMP), which can then be converted to other pyrimidine nucleotides like UTP, CTP, and TTP.[3]
Diagram: De Novo Pyrimidine Synthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway.
2.2. Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids. This pathway is less energy-intensive than the de novo pathway and is particularly important in non-proliferating cells or cells that cannot perform de novo synthesis. Key enzymes in the salvage pathway include uridine-cytidine kinase (UCK) and thymidine kinase (TK).[6]
Regulation of Pyrimidine Metabolism Across the Cell Cycle
The demand for pyrimidine nucleotides fluctuates significantly throughout the cell cycle, peaking during the S phase to support DNA replication. To meet this demand, the activity of the de novo pyrimidine synthesis pathway is tightly regulated.
3.1. Cell Cycle-Dependent Enzyme Activity
The activity of the de novo pyrimidine synthesis pathway is significantly upregulated during the S phase of the cell cycle. Studies in baby hamster kidney cells have shown that the pyrimidine biosynthetic pathway is up-regulated approximately 1.9-fold during the S phase.[7] This increase in activity is attributed to the allosteric regulation and phosphorylation of key enzymes, particularly CAD.[7]
Metabolomic studies of synchronized HeLa cells have revealed a cell cycle phase-dependent fluctuation in the concentrations of pyrimidine pathway intermediates, such as carbamoyl-aspartate, dihydroorotate, and orotate, with peaks observed during the S and G2/M phases.[8]
Table 1: Fluctuation of Pyrimidine Metabolites and Enzyme Activity During the Cell Cycle
| Component | G1 Phase | S Phase | G2/M Phase | Citation(s) |
| Metabolites | ||||
| Carbamoyl-Aspartate | Basal | ↑↑ | ↑ | [8] |
| Dihydroorotate | Basal | ↑↑ | ↑ | [8] |
| Orotate | Basal | ↑↑ | ↑ | [8] |
| UTP Pool | Basal | ↓ (due to consumption) | ↑ (replenished) | [8] |
| Enzyme Activity | ||||
| CAD Activity | Basal | ↑↑ (1.9-fold) | ↓ | [7] |
| DHODH Activity | Basal | ↑ | ↓ | [9][10] |
| UMPS Activity | Basal | ↑ | ↓ | [11] |
(Note: ↑ indicates an increase, ↓ indicates a decrease, ↑↑ indicates a significant increase. The fold change for CAD activity is based on studies in baby hamster kidney cells and may vary between cell types.)
3.2. Signaling Pathways Regulating Pyrimidine Metabolism
Several key signaling pathways converge on the pyrimidine metabolic machinery to control its activity in response to mitogenic signals and cell cycle progression.
3.2.1. MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that promotes cell proliferation. Activated ERK1/2 phosphorylates the CAD protein at Threonine 456 (T456).[8] This phosphorylation event enhances CAD activity by decreasing its sensitivity to feedback inhibition by UTP and increasing its activation by PRPP.[8] The activity of the MAPK pathway increases in early G1, but the phosphorylation of CAD at T456 is delayed until the onset of the S phase.[7]
3.2.2. PKA Pathway
The Protein Kinase A (PKA) pathway can have an antagonistic effect on CAD activity. PKA phosphorylates CAD at Serine 1406 (S1406), which increases its sensitivity to UTP inhibition and decreases its activation by PRPP, leading to reduced CAD activity.[8][12] The interplay between MAPK and PKA phosphorylation provides a mechanism for the precise timing of pyrimidine synthesis upregulation and downregulation during the cell cycle.[12]
3.2.3. mTORC1 Pathway
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and proliferation. mTORC1 signaling, through its downstream effector S6 Kinase 1 (S6K1), can phosphorylate CAD at Serine 1859 (S1859).[4][8] This phosphorylation is thought to promote CAD activity. The mTORC1 pathway integrates signals from growth factors and nutrient availability to couple pyrimidine synthesis with the overall anabolic state of the cell.[13]
3.2.4. Cyclin-Dependent Kinases (CDKs)
Cyclin D1, a key regulator of the G1-S transition, has been shown to promote pyrimidine synthesis.[14] The Cyclin D1/CDK4 complex can phosphorylate and activate CAD, linking the core cell cycle machinery directly to the regulation of nucleotide biosynthesis.[14]
Diagram: Signaling Pathways Regulating CAD Activity
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent regulation of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 12. Protein kinase A phosphorylation of the multifunctional protein CAD antagonizes activation by the MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of pyrimidine derivatives, a critical scaffold in numerous biologically active compounds. Pyrimidine and its analogues are foundational components in nucleic acids (DNA and RNA) and are prevalent in a wide range of therapeutic agents, exhibiting activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
Two robust and widely applicable methods are detailed below: the Biginelli Reaction for the synthesis of dihydropyrimidinones and the Microwave-Assisted Suzuki-Miyaura Cross-Coupling for the synthesis of aryl-substituted pyrimidines.
Method 1: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component synthesis that converts a β-keto ester, an aryl aldehyde, and urea (or thiourea) into a dihydropyrimidine derivative.[4][5] This acid-catalyzed condensation reaction is a cornerstone for generating diverse libraries of these heterocyclic compounds.[6]
Reaction Principle
The reaction proceeds through a series of bimolecular steps, beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4][7] This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product.[6][7]
Data Presentation: Optimization of Reaction Conditions
The yield of the Biginelli reaction is highly dependent on the choice of catalyst and solvent. The following table summarizes the results for a model reaction between benzaldehyde, ethyl acetoacetate, and urea under various conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | HCl (20) | Water | 90 | 30 | 92 | [5] |
| 2 | Yb(OTf)₃ (cat.) | None | - | - | >90 | [6] |
| 3 | InCl₃ (cat.) | THF | Reflux | - | >90 | [6] |
| 4 | LiClO₄ (cat.) | None | - | - | >90 | [6] |
| 5 | PPE (Polyphosphate Ester) | THF | Reflux | - | High | [8] |
Experimental Protocol: General Procedure
-
Reagent Preparation : In a round-bottom flask, combine the aryl aldehyde (1.0 mmol), β-keto ester (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.2-1.5 mmol).
-
Solvent and Catalyst Addition : Add the chosen solvent (e.g., ethanol, water, or solvent-free) and the acid catalyst (e.g., HCl, Yb(OTf)₃).[4][5][6]
-
Reaction : Heat the mixture under reflux or at the optimized temperature (e.g., 90°C) with constant stirring.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.[2]
-
Purification : Collect the solid product by filtration, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an acetone/water mixture) to obtain the pure dihydropyrimidinone derivative.[2][9]
Method 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] It is exceptionally useful for synthesizing aryl- or heteroaryl-substituted pyrimidines from halogenated pyrimidine precursors.[11][12] The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields.[11][13]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the halogenated pyrimidine, forming an organopalladium(II) complex.
-
Transmetalation : The organoboron reagent transfers its organic group to the palladium complex, facilitated by a base.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.[10]
Data Presentation: Optimization of a Model Reaction
The tables below summarize the optimization of reaction conditions for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[11]
Table 1: Catalyst Screening [11]
| Catalyst (0.5 mol%) | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Table 2: Base Screening [11]
| Base | Yield (%) |
|---|---|
| K₂CO₃ | 65 |
| K₃PO₄ | 72 |
| Cs₂CO₃ | 75 |
| Na₂CO₃ | 55 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.
Experimental Protocol: Microwave-Assisted Procedure
-
Reagent Preparation : To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the aryl or heteroaryl boronic acid (0.5-0.75 mmol, 1.0-1.5 eq), the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[11][12]
-
Solvent Addition : Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v).[11]
-
Reaction : Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[11]
-
Work-up : After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[10][11]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[11][14]
General Experimental Workflow and Characterization
A standardized workflow is crucial for reproducible synthesis and accurate characterization of the final products.
Characterization Protocols
Confirming the structure of newly synthesized pyrimidine derivatives is essential and typically involves a combination of spectroscopic techniques.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose : To elucidate the carbon-hydrogen framework of the molecule.[15]
-
Sample Preparation : Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[15]
-
Data Acquisition : Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Interpretation : For ¹H NMR, aromatic protons on the pyrimidine ring typically appear in the δ 7.0-9.5 ppm region. For ¹³C NMR, pyrimidine ring carbons typically resonate in the δ 140-170 ppm range.[16]
-
-
Mass Spectrometry (MS)
-
Purpose : To determine the molecular weight and elemental composition of the synthesized compound.
-
Methodology : A dilute solution of the sample is analyzed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Interpretation : The resulting mass spectrum should show a molecular ion peak ([M+H]⁺ or [M]⁺) that corresponds to the calculated molecular weight of the target pyrimidine derivative.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. heteroletters.org [heteroletters.org]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. jk-sci.com [jk-sci.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] Its pyrimidine core is a common scaffold in numerous therapeutic agents, particularly in the development of antiviral and anticancer drugs. The presence of amino, dimethylamino, and hydroxyl groups offers multiple reactive sites for chemical modification, enabling the generation of diverse chemical libraries for drug discovery programs. This document provides an overview of its potential applications, generalized experimental protocols for the evaluation of its derivatives, and a summary of representative data for analogous pyrimidine-based compounds.
While this compound is primarily recognized as a synthetic intermediate, its inherent structural features suggest potential for direct biological activity, warranting further investigation in various screening platforms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Purity | ≥ 98% | [1] |
| CAS Number | 76750-84-0 | [1] |
Applications in Drug Development
Intermediate for Antiviral Drug Synthesis
Pyrimidine analogs are a cornerstone of antiviral therapy. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside analogs targeting viral polymerases, proteases, or other essential viral enzymes. The structural diversity achievable from this starting material allows for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.
Scaffold for Anticancer Agent Development
The pyrimidine scaffold is present in numerous anticancer drugs that function through various mechanisms, including kinase inhibition, antimetabolite activity, and cell cycle disruption. The functional groups on this compound can be modified to design and synthesize compounds that target specific signaling pathways implicated in cancer progression.
Biochemical Research and Enzyme Inhibition Studies
This compound and its derivatives can be utilized in biochemical research to probe the active sites of enzymes and to study metabolic pathways.[2] The pyrimidine core can mimic endogenous substrates or cofactors, making it a valuable tool for designing enzyme inhibitors.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: General Synthesis of a Pyrimidine-Based Derivative
This protocol describes a representative nucleophilic aromatic substitution reaction, a common method for modifying the pyrimidine ring.
Objective: To synthesize a novel derivative by displacing a suitable leaving group on a modified 4-Amino-2-dimethylamino-6-hydroxypyrimidine core with a nucleophile.
Materials:
-
Modified 4-Amino-2-dimethylamino-6-hydroxypyrimidine (e.g., a chlorinated derivative)
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Base (e.g., DIPEA, K₂CO₃)
-
Reaction vessel, magnetic stirrer, heating mantle
-
TLC plates, developing solvents
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the modified pyrimidine starting material in the anhydrous solvent in a reaction vessel.
-
Add the nucleophile and the base to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Figure 1. General workflow for the synthesis of pyrimidine derivatives.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol is for assessing the cytotoxic effects of synthesized pyrimidine derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates, multichannel pipette, microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Figure 2. Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Antiviral Activity - Plaque Reduction Assay
This protocol is for evaluating the ability of synthesized pyrimidine derivatives to inhibit viral replication.
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration and determine the EC₅₀ value.
Data Presentation (Representative for Pyrimidine Derivatives)
The following tables summarize hypothetical data for novel pyrimidine derivatives in anticancer and antiviral assays to illustrate how results can be presented.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | HeLa | 5.2 |
| Derivative B | MCF-7 | 2.8 |
| Derivative C | A549 | 10.5 |
| Doxorubicin (Control) | HeLa | 0.8 |
Table 2: Antiviral Activity of Representative Pyrimidine Derivatives
| Compound | Target Virus | Host Cell | EC₅₀ (µM) |
| Derivative X | Herpes Simplex Virus 1 (HSV-1) | Vero | 1.5 |
| Derivative Y | Influenza A Virus (H1N1) | MDCK | 7.3 |
| Derivative Z | Human Cytomegalovirus (HCMV) | HFF | 3.1 |
| Acyclovir (Control) | HSV-1 | Vero | 0.5 |
Signaling Pathway Visualization
Many pyrimidine-based anticancer agents function as kinase inhibitors. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by a derivative of 4-Amino-2-dimethylamino-6-hydroxypyrimidine.
Figure 3. Hypothetical inhibition of pro-survival signaling pathways by a pyrimidine derivative.
Conclusion
This compound is a valuable starting material for the synthesis of novel compounds with potential applications in antiviral and anticancer drug development. The provided generalized protocols offer a framework for the synthesis and biological evaluation of its derivatives. Further exploration of the chemical space accessible from this versatile scaffold is warranted to uncover new therapeutic agents.
References
Application Notes: The Role of Pyrimidine Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine analogs are a class of antimetabolite compounds that have been a cornerstone of cancer chemotherapy for decades.[1][2] Structurally similar to the natural pyrimidine bases (uracil, cytosine, and thymine), these molecules interfere with the synthesis of nucleic acids, disrupting DNA and RNA replication and ultimately leading to cell death, particularly in rapidly dividing cancer cells.[2][3][4] Their broad spectrum of activity has led to their use in treating a variety of solid tumors and hematological malignancies.[1][3][4] This document provides an overview of the mechanisms of action, key examples, and therapeutic applications of pyrimidine analogs in anticancer research, along with detailed protocols for their in vitro evaluation.
Mechanisms of Action
The anticancer effects of pyrimidine analogs are primarily achieved through three main mechanisms following their intracellular conversion to active nucleotide forms:[1][2]
-
Inhibition of Thymidylate Synthase (TS): Certain analogs, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, are metabolized to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTTP, which in turn disrupts DNA replication and repair.[1][2]
-
Incorporation into DNA: Analogs like cytarabine (Ara-C) and gemcitabine are converted to their triphosphate forms and are subsequently incorporated into the growing DNA strand during replication. This incorporation leads to chain termination, DNA damage, and the induction of apoptosis.[2][5]
-
Incorporation into RNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA. This leads to disruption of RNA processing, stability, and function, ultimately interfering with protein synthesis and other cellular processes.[1][2]
Key Pyrimidine Analogs in Oncology
Several pyrimidine analogs are widely used in clinical practice:
-
5-Fluorouracil (5-FU): A mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1]
-
Capecitabine: An orally administered prodrug of 5-FU, offering a more convenient dosing schedule and potentially reduced systemic toxicity.[3][6]
-
Cytarabine (Ara-C): Primarily used in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and lymphomas.[1][3]
-
Gemcitabine: A deoxycytidine analog with a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[3][7]
-
Floxuridine: A pyrimidine analog primarily used for the treatment of hepatic metastases from colon cancer.[7]
-
Azacitidine and Decitabine: These analogs have a unique mechanism of action involving the inhibition of DNA methyltransferase, leading to DNA hypomethylation and re-expression of tumor suppressor genes. They are primarily used in the treatment of myelodysplastic syndromes.[3]
Data Presentation: In Vitro Efficacy of Pyrimidine Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine analogs against different cancer cell lines, providing a quantitative measure of their cytotoxic efficacy.
Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7) [8]
| Compound/Derivative | IC50 (µM) |
| Curcumin-pyrimidine analog 3b | 4.95 ± 0.94 |
| Curcumin-pyrimidine analog 3g | 0.61 ± 0.05 |
| Pyrimidine-tethered chalcone (B-4) | 6.70 ± 1.02 |
| Thienopyrimidine derivative 2 | 0.013 |
| Thienopyrimidine derivative 3 | 0.023 |
Table 2: Comparative IC50 values of a novel pyrimidine derivative and standard chemotherapeutic agents against various pancreatic cancer cell lines. [9]
| Compound | MiaPaCa-2 (µM) | Panc-1 (µM) | BxPC-3 (µM) |
| Novel Pyrimidine Analog | 0.8 | 1.2 | 1.5 |
| Gemcitabine | 0.02 | 0.03 | 0.04 |
| 5-Fluorouracil | 5.0 | 7.5 | 6.0 |
Table 3: In Vivo Anti-tumor Efficacy of a Thiazolo[5,4-d]pyrimidine Derivative and 5-Fluorouracil in a Human Gastric Cancer Xenograft Model. [10]
| Compound | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) |
| Thiazolo[5,4-d]pyrimidine 7a | HGC-27 | BALB/c nude mice | 40 mg/kg, oral (p.o.), once daily | 88.7% |
| 5-Fluorouracil (5-FU) | HGC-27 | BALB/c nude mice | 25 mg/kg, intraperitoneal (i.p.), every 3 days | Not explicitly stated as TGI %, but showed tumor growth suppression |
Mandatory Visualizations
Caption: Mechanism of Action of Pyrimidine Analogs.
Caption: In Vitro Evaluation Workflow for Pyrimidine Analogs.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and is used to calculate the IC50 value.[8][9]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine analog of interest (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8][9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analog in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle-only control. Incubate for 48 to 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.[9]
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrimidine analog of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours. Include an untreated control.[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature. Add 400 µL of binding buffer to each sample.[9]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[9]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.[8][11]
Materials:
-
Cancer cell lines
-
6-well plates
-
Pyrimidine analog of interest
-
PBS
-
70% Ethanol (cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[8]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[8]
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11]
Western Blot Analysis for Apoptosis Markers
This technique detects changes in the expression and cleavage of key apoptotic proteins.[12][13]
Materials:
-
Cancer cell lines
-
Pyrimidine analog of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2 family members)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the bands corresponding to pro- and anti-apoptotic proteins. An increase in cleaved forms of caspases and PARP is indicative of apoptosis.
Conclusion
Pyrimidine analogs remain a vital component of anticancer therapy. Their well-characterized mechanisms of action and broad efficacy continue to make them valuable tools in both the clinic and the research laboratory. The protocols and data presented here provide a framework for the continued investigation and development of novel pyrimidine-based anticancer agents.
References
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for nucleophilic aromatic substitution (SNAr) reactions on pyrimidine intermediates, a cornerstone of modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization via nucleophilic substitution is a key strategy for modulating pharmacological properties.[1]
Introduction to Nucleophilic Aromatic Substitution on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[2] This characteristic facilitates the displacement of leaving groups, such as halogens (e.g., Cl, F) or alkoxy groups, from the pyrimidine core. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.
The reactivity of halopyrimidines in SNAr reactions is influenced by several factors:
-
Nature of the Leaving Group: The general order of leaving group ability for halogens is F > Cl > Br > I.
-
Position of the Leaving Group: Nucleophilic attack is favored at the C2, C4, and C6 positions due to the ability of the adjacent nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[3] Generally, the C4 and C6 positions are more reactive than the C2 position.[4]
-
Ring Substituents: Electron-withdrawing groups on the pyrimidine ring enhance its reactivity towards nucleophiles, while electron-donating groups can decrease reactivity or alter the regioselectivity of the substitution.
Quantitative Data Summary
The following tables summarize quantitative data for the nucleophilic substitution of various amine nucleophiles on chloropyrimidine intermediates.
Table 1: Nucleophilic Substitution of 2-Amino-4,6-dichloropyrimidine with Various Amines [5]
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Aniline | 2-Amino-4-chloro-6-(phenylamino)pyrimidine | 5 | 83 |
| 4-Methoxyaniline | 2-Amino-4-chloro-6-((4-methoxyphenyl)amino)pyrimidine | 6 | 82 |
| 4-Chloroaniline | 2-Amino-4-chloro-6-((4-chlorophenyl)amino)pyrimidine | 5 | 85 |
| 4-Methylaniline | 2-Amino-4-chloro-6-(p-tolylamino)pyrimidine | 4 | 88 |
| 2-Methylaniline | 2-Amino-4-chloro-6-(o-tolylamino)pyrimidine | 6 | 80 |
| 3-Methylaniline | 2-Amino-4-chloro-6-(m-tolylamino)pyrimidine | 4 | 86 |
| 4-Fluoroaniline | 2-Amino-4-chloro-6-((4-fluorophenyl)amino)pyrimidine | 5 | 84 |
| 3-Chloroaniline | 2-Amino-4-chloro-6-((3-chlorophenyl)amino)pyrimidine | 6 | 81 |
Reaction Conditions: 2-amino-4,6-dichloropyrimidine, amine (1.0 equiv.), triethylamine, solvent-free, 80-90 °C.[5]
Experimental Protocols
The following are detailed protocols for performing nucleophilic aromatic substitution on chloropyrimidine intermediates with various nucleophiles.
Protocol 1: Amination of a Chloropyrimidine Derivative
This protocol describes a general procedure for the reaction of a chloropyrimidine with a primary or secondary amine.
Materials:
-
Chloropyrimidine derivative (1.0 equiv.)
-
Amine nucleophile (1.0-1.5 equiv.)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, Ethanol, 2-Propanol)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃) (1.5-2.0 equiv.)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the chloropyrimidine derivative.
-
Add the anhydrous solvent, followed by the amine nucleophile and the base.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired aminopyrimidine.
Protocol 2: Thiophenylation of a Chloropyrimidine Derivative
This protocol outlines the reaction of a chloropyrimidine with a thiol to form a thioether derivative.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv.)
-
Thiol (e.g., thiophenol) (1.1 equiv.)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.1 equiv.)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the thiol in the chosen anhydrous solvent.
-
Carefully add the base to the solution to generate the thiolate in situ.
-
Add the 4-chloropyrimidine derivative to the thiolate solution.
-
Stir the reaction mixture at a suitable temperature (typically ranging from room temperature to 80 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Alkoxylation of a Chloropyrimidine Derivative
This protocol describes the synthesis of alkoxypyrimidines from chloropyrimidines and alcohols.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv.)
-
Alcohol (can also serve as the solvent) (excess or 1.1 equiv.)
-
Base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe)) (1.1 equiv.)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Under an inert atmosphere, generate the alkoxide by carefully adding the base to the alcohol (which can be used as the solvent). If a different solvent is used, dissolve the alcohol in the solvent before adding the base.
-
Add the 4-chloropyrimidine derivative to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid) if a strong base was used.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with nucleophilic substitution on pyrimidine intermediates.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: General experimental workflow for SNAr on pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Pyrimidine Compounds: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of pyrimidine compounds. Pyrimidines are fundamental heterocyclic aromatic compounds, forming the backbone of nucleobases such as cytosine, thymine, and uracil. Their accurate identification and quantification are crucial in various fields, including drug discovery, metabolomics, and clinical diagnostics. This guide covers the most salient analytical techniques, offering insights into their principles, practical applications, and detailed experimental procedures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pyrimidine compounds from complex mixtures.[1] Its versatility allows for various modes of separation, including reversed-phase, ion-exchange, and ion-pairing chromatography, making it suitable for a wide range of pyrimidine derivatives.[1][2]
Application Notes
HPLC is widely employed for the analysis of pyrimidine derivatives in biological fluids, food samples, and pharmaceutical formulations.[2][3] In clinical biochemistry, HPLC methods are used for the diagnosis of inborn errors of pyrimidine metabolism by analyzing metabolites in urine and serum.[4][5] The technique's high resolution and sensitivity make it ideal for pharmacokinetic studies and for monitoring the levels of pyrimidine-based drugs and their metabolites.[2] The choice of column and mobile phase is critical and depends on the polarity and charge of the target analytes.[1][6] For instance, reversed-phase columns like C8 and C18 are commonly used with aqueous-organic mobile phases for the separation of less polar pyrimidines, while ion-exchange or ion-pairing chromatography is preferred for charged nucleotides.[1][2]
Experimental Protocol: Reversed-Phase HPLC for Pyrimidine Nucleobases
This protocol outlines a general method for the simultaneous determination of several purine and pyrimidine bases using reversed-phase HPLC.[3]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent or Shimadzu)[1]
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Acetate buffer (50 mM, pH 4.0 ± 0.1)[3]
-
Ultrapure water
-
Pyrimidine standards (uracil, thymine, cytosine, etc.)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the 50 mM acetate buffer with methanol. A common starting point is a mixture with 3% methanol.[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual stock solutions of pyrimidine standards in the mobile phase or a suitable solvent. From these, prepare a mixed standard solution containing all analytes of interest at a known concentration.
-
Sample Preparation:
-
Biological Fluids (Urine/Plasma): Centrifuge the sample to remove particulate matter.[7] For plasma, deproteinization may be necessary using techniques like ultrafiltration or precipitation with an organic solvent (e.g., acetonitrile).[5] Dilute the sample with the mobile phase.
-
Tissue Samples: Homogenize the tissue in a suitable buffer and centrifuge to pellet cellular debris. The supernatant can then be treated similarly to plasma samples.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: Set the UV detector to a wavelength where the pyrimidines of interest have significant absorbance (e.g., 260 nm for nucleobases).[8]
-
-
Analysis: Inject the standard solutions to establish retention times and create a calibration curve. Subsequently, inject the prepared samples to identify and quantify the pyrimidine compounds based on the calibration data. The entire analysis can often be completed in less than 15 minutes.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable pyrimidine derivatives. For non-volatile compounds, derivatization is often required to increase their volatility.
Application Notes
GC-MS offers high sensitivity and specificity, making it suitable for the determination of pyrimidine bases in biological materials.[9] It is particularly useful for metabolic flux analysis and for detecting low-abundance metabolites.[1] A common derivatization technique is silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, making the compounds more volatile.[9]
Experimental Protocol: GC-MS Analysis of Silylated Pyrimidine Bases
This protocol is based on a method for the determination of uracil, thymine, and cytosine in biological samples.[9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of silylated compounds (e.g., DB-5 or equivalent)
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Internal standard (e.g., a stable isotope-labeled pyrimidine)
-
Pyrimidine standards
Procedure:
-
Sample Preparation and Derivatization:
-
Lyophilize the aqueous sample (e.g., deproteinized plasma or urine extract) to dryness.
-
Add the internal standard.
-
Add a mixture of the silylating agent and pyridine to the dried residue.
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to complete the derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Mass Analyzer: Scan a mass range appropriate for the expected TMS derivatives of the pyrimidines.
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify the compounds based on their retention times and mass spectra compared to derivatized standards. Quantification is performed using the internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of novel pyrimidine compounds and for studying their dynamic properties. Both ¹H and ¹³C NMR are routinely used.[11][12]
Application Notes
NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[13] It is indispensable in synthetic chemistry for confirming the identity and purity of newly synthesized pyrimidine derivatives.[14][15] In metabolomics, NMR can be used for the non-destructive analysis of pyrimidine metabolites in biological fluids.[16][17] Chemical shifts are highly sensitive to the electronic environment, and substituent effects can be readily observed.[12] For complex spectra, 2D NMR techniques like COSY and HMBC are employed to resolve ambiguities.[12]
Experimental Protocol: ¹H NMR Analysis of a Pyrimidine Derivative
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) with an internal standard (e.g., Tetramethylsilane - TMS)
-
Purified pyrimidine compound
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound.[12] Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] Vortex or sonicate briefly to ensure complete dissolution.[12] Transfer the solution to an NMR tube.
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set appropriate parameters, including the number of scans, relaxation delay (typically 1-5 seconds), and spectral width.[18]
-
-
Data Processing and Analysis:
-
Perform a Fourier transform of the raw data.
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of pyrimidine compounds.[18] It is often coupled with a separation technique like HPLC or GC.
Application Notes
High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, provide highly accurate mass measurements, enabling the determination of elemental formulas.[1] Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing the fragmentation patterns of the parent ion.[4][18] Electrospray ionization (ESI) is a soft ionization technique suitable for polar pyrimidine derivatives, while electron ionization (EI) is a higher-energy method often used with GC that provides extensive fragmentation.[18]
Experimental Protocol: Direct Infusion ESI-MS
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Solvent for sample dissolution (e.g., methanol, acetonitrile, water, often with 0.1% formic acid to aid ionization)[18]
-
Purified pyrimidine compound
Procedure:
-
Sample Preparation: Dissolve the pyrimidine compound in a suitable solvent at a low concentration (e.g., 1 µg/mL).[18]
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., spray voltage, capillary temperature, and gas flows) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
-
Acquire data in full scan mode to determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
If structural information is needed, perform MS/MS by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and, if applicable, interpret the fragmentation pattern to deduce structural features.
Other Notable Techniques
-
UV-Vis Spectroscopy: A simple and rapid method for the quantification of pyrimidine derivatives in solution.[19][20] The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system of the pyrimidine ring and its substituents.[18] It is often used as a detection method in HPLC.[8]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique for charged pyrimidine species, such as nucleotides and nucleosides.[21][22] It offers rapid analysis times and requires only small sample volumes.[22][23]
-
X-ray Crystallography: Provides the definitive three-dimensional structure of pyrimidine compounds in the solid state.[24] This technique is invaluable for understanding the precise spatial arrangement of atoms, bond lengths, and bond angles, which is critical in drug design and structural biology.[24][25]
Quantitative Data Summary
The following tables summarize key quantitative data for the described analytical techniques.
Table 1: HPLC and GC-MS Performance Data
| Parameter | HPLC | GC-MS | Reference(s) |
| Linearity Range | 50 - 150 µg/ml | - | [19] |
| Limit of Detection (LOD) | - | 0.001 µg/ml (plasma) | [9] |
| Limit of Quantification (LOQ) | 440.0 µg/ml | - | [19] |
| Precision (%RSD) | < 1.5% | - | [19] |
| Recovery | 98.97% - 99.83% | - | [19] |
Table 2: Capillary Electrophoresis Performance Data
| Parameter | Value | Reference(s) |
| Linearity Range | 5 - 500 µmol/L | [21][22] |
| Limit of Detection (LOD) | 1.0 - 5.7 µmol/L | [21] |
| Within-day Precision (%CV) | < 3.2% | [21] |
| Between-day Precision (%CV) | < 5.8% | [21] |
| Separation Efficiency (plates/m) | ~350,000 | [21] |
| Analysis Time | < 10 minutes | [21] |
Visualizations
De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is a critical metabolic route for the production of pyrimidines and a target for various therapeutic agents.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
General Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of pyrimidine compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Experimental Workflow for LC-MS Analysis.
References
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Purines and Pyrimidines Panel, Plasma - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 8. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 9. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 21. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring amino, dimethylamino, and hydroxyl groups, provides multiple reactive sites for further chemical modifications. This allows for the construction of diverse molecular scaffolds, particularly those targeting key enzymes in pathological signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this pyrimidine derivative in the synthesis of bioactive compounds, with a focus on kinase inhibitors.
Key Applications in Medicinal Chemistry
The pyrimidine core is a well-established privileged scaffold in drug discovery, present in numerous FDA-approved drugs. This compound serves as a valuable starting material for the synthesis of various therapeutic agents, including:
-
Anticancer Agents: As a precursor to potent and selective kinase inhibitors targeting signaling pathways implicated in tumor growth and proliferation.
-
Antiviral Compounds: The pyrimidine nucleus is a core component of many antiviral nucleoside analogues.
-
Agrochemicals: Utilized in the development of novel herbicides and fungicides.
Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
This section details the transformation of this compound into a key intermediate, 4-amino-6-chloro-2-(dimethylamino)pyrimidine, and its subsequent elaboration into a potential kinase inhibitor.
Diagram: Synthetic Pathway to a Kinase Inhibitor Scaffold
Caption: Synthetic route from the starting material to a kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Chlorination of this compound
This protocol describes the conversion of the starting hydroxypyrimidine to the corresponding chloropyrimidine, a critical step to enable subsequent cross-coupling reactions. This procedure is adapted from a general method for the solvent-free chlorination of hydroxypyrimidines.[1]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Teflon-lined stainless steel reactor
-
Cold water (~0°C)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Filtration apparatus
Procedure:
-
In a Teflon-lined stainless steel reactor, add this compound (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (1 equivalent) and pyridine (1 equivalent) to the reactor.
-
Seal the reactor and heat the reaction mixture to 140-160°C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly pour the reaction mixture into cold water (~0°C) with vigorous stirring.
-
Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the product.
-
Collect the solid product, 4-amino-6-chloro-2-(dimethylamino)pyrimidine, by filtration and wash thoroughly with water.
-
Dry the product under vacuum.
Expected Outcome:
A white to off-white solid. The purity can be assessed by techniques such as NMR spectroscopy and mass spectrometry.
Diagram: Chlorination Reaction Workflow
Caption: Step-by-step workflow for the chlorination protocol.
Protocol 2: Synthesis of N-substituted-4-amino-2-(dimethylamino)pyrimidin-6-amine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed amination (Buchwald-Hartwig reaction) of the chlorinated intermediate with a variety of amines to generate a library of potential kinase inhibitors.
Materials:
-
4-Amino-6-chloro-2-(dimethylamino)pyrimidine (from Protocol 1)
-
A primary or secondary amine (e.g., an aniline or a heterocyclic amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Standard Schlenk line or glovebox for inert atmosphere reactions
Procedure:
-
In a Schlenk flask or glovebox, combine 4-amino-6-chloro-2-(dimethylamino)pyrimidine (1 equivalent), the desired amine (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-120°C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-amino-2-(dimethylamino)pyrimidin-6-amine derivative.
Expected Outcome:
A solid or oil, depending on the nature of the coupled amine. Characterization should be performed using NMR, mass spectrometry, and elemental analysis.
Biological Activity Data
While specific biological data for kinase inhibitors derived directly from this compound is not extensively reported in the public domain, the resulting 4-amino-2-(dimethylamino)pyrimidine scaffold is a key component of numerous potent kinase inhibitors. The table below presents representative data for structurally related pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound Class | Target Kinase(s) | Reported IC₅₀ (nM) | Reference |
| 2,4-Diaminopyrimidine Derivatives | Aurora Kinase A | 8.5 - 50.2 | [2] |
| 4-Alkoxy-2,6-diaminopyrimidine Derivatives | CDK1/CDK2 | 2,200 - 13,000 | [3] |
| 2,4-Diamino-1,3,5-triazine Derivatives | Melanoma Cell Line (MALME-3M) | GI₅₀ = 33 | [4] |
Note: The presented data is for structurally related compounds and is intended to be illustrative of the potential of the pyrimidine scaffold. Actual activity of derivatives of this compound would need to be determined experimentally.
Signaling Pathway Context: Kinase Inhibition in Cancer
Many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.
Diagram: Simplified Kinase Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The protocols provided herein offer a starting point for the development of novel kinase inhibitors and other bioactive compounds. Further exploration of the chemical space accessible from this starting material is warranted to fully realize its potential in drug discovery.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These compounds often exert their cytotoxic effects by interfering with essential cellular processes, such as nucleic acid synthesis or by inhibiting key enzymes involved in cell proliferation and survival, like protein kinases.[2] Assessing the in vitro cytotoxicity of novel pyrimidine derivatives is a critical first step in the drug discovery pipeline to identify promising therapeutic candidates. This document provides detailed protocols for two robust and widely used colorimetric assays for determining the cytotoxic effects of pyrimidine derivatives on cancer cell lines: the MTT and SRB assays.
Data Presentation: Anti-proliferative Activity of Pyrimidine Derivatives
The efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. The following tables summarize the IC50 values of various pyrimidine derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Pyrimidine Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC50 (µM) |
| Curcumin-pyrimidine analog 3b | 4.95 ± 0.94[3] |
| Curcumin-pyrimidine analog 3g | 0.61 ± 0.05[3] |
| Pyrimidine-tethered chalcone (B-4) | 6.70 ± 1.02[3] |
| Thienopyrimidine derivative 2 | 0.013[3] |
| Thienopyrimidine derivative 3 | 0.023[3] |
| Pyrimidine-5-carbonitrile 10b | 7.68[3] |
| Cyanopyridone derivative 5a | 1.77 ± 0.10[3] |
| Cyanopyridone derivative 5e | 1.39 ± 0.08[3] |
| Pyrido[2,3-d]pyrimidine derivatives | 0.57 - 3.15[2] |
Table 2: IC50 Values of Pyrimidine Derivatives against Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine derivatives | 0.99 - 4.16[2] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[5][6] The amount of formazan produced is proportional to the number of viable cells.[4]
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.[2]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[2][3] Incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3] Mix thoroughly by pipetting up and down.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[1][4]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[3]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[7] The amount of bound dye is proportional to the total cellular protein mass.[7][8]
-
Cancer cell lines
-
Complete growth medium
-
Pyrimidine derivatives
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates five times with tap water or 1% acetic acid and allow them to air dry completely.[3]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3] Let the plates air dry.[3]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound SRB dye.[3]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[3]
The data analysis is similar to the MTT assay, where the percentage of cell growth is calculated relative to the control, and the IC50 value is determined.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Simplified signaling pathway of a pyrimidine derivative.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate in human plasma. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
4-Amino-2-dimethylamino-6-hydroxypyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including antiviral and anticancer agents.[1] Accurate and reliable quantification of this molecule in biological matrices is crucial for preclinical and clinical drug development. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note describes a complete method, including sample preparation, chromatographic separation, and mass spectrometric detection.
Analyte and Internal Standard Properties
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, ensuring high accuracy and precision. For this method, 4-Amino-2-(dimethyl-d6-amino)-6-hydroxypyrimidine is proposed as a suitable internal standard.
| Parameter | 4-Amino-2-dimethylamino-6-hydroxypyrimidine | 4-Amino-2-(dimethyl-d6-amino)-6-hydroxypyrimidine (IS) |
| Synonyms | 6-Amino-2-dimethylamino-4-pyrimidinol | 6-Amino-2-(dimethyl-d6-amino)-4-pyrimidinol |
| Molecular Formula | C₆H₁₀N₄O | C₆H₄D₆N₄O |
| Molecular Weight (Anhydrous) | 154.17 g/mol | 160.21 g/mol |
| Monoisotopic Mass | 154.0855 u | 160.1232 u |
| Predicted Precursor Ion (ESI+) | [M+H]⁺ = 155.0929 m/z | [M+H]⁺ = 161.1299 m/z |
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
4-Amino-2-(dimethyl-d6-amino)-6-hydroxypyrimidine (Internal Standard)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Water (Type I, Ultrapure)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[2][3]
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Below is a workflow diagram for the sample preparation protocol.
LC-MS/MS Method
The chromatographic separation is designed to retain and resolve the polar analyte from endogenous plasma components. A reversed-phase C18 column with a gradient elution is proposed.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 4-Amino-2-dimethylamino-6-hydroxypyrimidine | 155.1 | 138.1 (Quantifier) | 25 | 60 |
| 155.1 | 111.1 (Qualifier) | 35 | 60 | |
| Internal Standard | 161.1 | 144.1 (Quantifier) | 25 | 60 |
Note: The product ions and collision energies are predicted based on common fragmentation pathways for similar structures and would require experimental optimization.
The logical workflow for the entire analytical process is depicted below.
Data Presentation and Method Performance (Hypothetical Data)
The following tables summarize the expected performance of the method based on typical validation parameters for bioanalytical assays.
Table 5: Calibration Curve Parameters
| Parameter | Value |
| Calibration Model | Linear, 1/x² weighting |
| Dynamic Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 6: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 10 | < 10 | ± 15 |
| Mid QC | 100 | < 10 | < 10 | ± 15 |
| High QC | 800 | < 10 | < 10 | ± 15 |
Conclusion
This application note presents a comprehensive and sensitive LC-MS/MS method for the quantification of 4-Amino-2-dimethylamino-6-hydroxypyrimidine in human plasma. The proposed method utilizes a straightforward protein precipitation for sample preparation and a robust chromatographic separation coupled with highly selective tandem mass spectrometry detection. The described protocol is anticipated to provide excellent accuracy, precision, and a wide dynamic range, making it well-suited for regulated bioanalysis in drug development. Experimental optimization of the mass spectrometric parameters is recommended to achieve the highest performance.
References
Application Notes and Protocols for NMR Spectroscopy Analysis of Substituted Pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and analysis of substituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The complexity of their ¹H NMR spectra, often characterized by overlapping signals and complex coupling patterns, necessitates a systematic approach involving a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[1][2] These application notes provide a comprehensive guide to the NMR analysis of substituted pyrimidines, including detailed experimental protocols and data interpretation strategies.
Data Presentation: Characteristic NMR Data for Substituted Pyrimidines
The chemical shifts of protons and carbons in the pyrimidine ring are highly sensitive to the nature and position of substituents.[2] Electron-donating groups (EDGs) such as -NH₂ and -OCH₃ tend to shield the ring protons, shifting their signals upfield (lower ppm values), while electron-withdrawing groups (EWGs) like -NO₂ and -CN cause deshielding, resulting in downfield shifts (higher ppm values).[1][3]
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for Protons and Carbons in Substituted Pyrimidine Rings.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C2-H | 8.8 - 9.3 | 157 - 162 | Often the most downfield proton signal.[1] |
| C4-H / C6-H | 8.5 - 8.9 | 155 - 160 | Equivalent in unsubstituted pyrimidine; non-equivalent if C2 or C5 is substituted.[1] |
| C5-H | 7.2 - 7.6 | 120 - 130 | Typically the most upfield of the ring proton signals.[1] |
| Substituent -CH₃ | 2.3 - 2.8 | 20 - 25 | Attached directly to the pyrimidine ring.[1] |
| Substituent -OCH₃ | 3.8 - 4.2 | 55 - 60 | Attached directly to the pyrimidine ring.[1] |
Experimental Protocols
A systematic approach, beginning with simple 1D NMR and progressing to more informative 2D experiments, is crucial for the unambiguous assignment of proton and carbon signals in substituted pyrimidines.
Protocol 1: Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified substituted pyrimidine compound.[3] For 2D NMR experiments like COSY, a slightly more concentrated sample (15-20 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Dissolve Sample: Transfer the sample to a clean, dry NMR tube and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[3] Ensure the sample is fully dissolved to avoid poor spectral resolution.
-
Solvent Selection: The choice of solvent can be critical. If signals overlap in one solvent, acquiring a spectrum in a different solvent (e.g., benzene-d₆) can alter chemical shifts and resolve ambiguities.[2][3]
Protocol 2: Acquisition of 1D NMR Spectra (¹H and ¹³C)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp lines.[3]
-
¹H NMR Acquisition:
-
Use a standard proton pulse program.
-
Set the spectral width to encompass all expected proton signals (typically -1 to 12 ppm).[3]
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard carbon pulse program (e.g., with proton decoupling).
-
Set the spectral width to cover the expected range for carbon signals (typically 0 to 200 ppm).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
Protocol 3: Acquisition of 2D NMR Spectra
If the 1D spectra are complex and show overlapping signals, 2D NMR experiments are essential for complete structural elucidation.[2]
The COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[1]
-
Load Experiment: Select a standard COSY pulse sequence (e.g., 'cosygpqf').[1]
-
Set Parameters:
-
Acquire and Process: Acquire the 2D data and process it using appropriate window functions and Fourier transformation. Cross-peaks in the resulting spectrum indicate coupled protons.
The HSQC experiment correlates protons directly to their attached carbons, providing one-bond C-H connectivity.[1]
-
Load Experiment: Select a standard HSQC pulse sequence.
-
Set Parameters:
-
Set the spectral width in the F2 dimension to cover the proton chemical shift range and in the F1 dimension to cover the carbon chemical shift range.
-
Optimize parameters such as the one-bond coupling constant (¹JCH) for which the experiment is sensitive (typically around 145 Hz for aromatic C-H).
-
-
Acquire and Process: Acquire the 2D data. Each cross-peak in the processed spectrum corresponds to a carbon and its directly attached proton(s).
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[1] This is particularly useful for identifying connectivity to quaternary carbons and across heteroatoms.[1]
-
Load Experiment: Select a standard HMBC pulse sequence.
-
Set Parameters:
-
Set the spectral widths for both proton and carbon dimensions.
-
Set the long-range coupling constant for which the experiment is optimized (typically 7-10 Hz).[4]
-
-
Acquire and Process: Acquire the 2D data. Cross-peaks indicate long-range couplings between protons and carbons, which is crucial for piecing together the molecular skeleton.[1]
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the NMR analysis of substituted pyrimidines.
Caption: A typical experimental workflow for the NMR analysis of substituted pyrimidines.
Caption: Logical relationships between different NMR experiments for structure elucidation.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for NMR Analysis of Substituted Pyrimidines.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks in ¹H NMR | - Poor shimming- Presence of paramagnetic impurities- Chemical exchange (e.g., N-H or O-H protons) | - Re-shim the instrument.- Pass the sample through a small plug of celite or silica.- Acquire the spectrum at a different temperature. |
| Overlapping Aromatic Signals | - Complex spin systems in polysubstituted rings | - Use a higher field NMR spectrometer if available.[2][3]- Change the deuterated solvent to induce different chemical shifts.[2][3]- Utilize 2D NMR techniques (COSY, HSQC, HMBC) to resolve signals in a second dimension.[2] |
| Unexpected Peaks in the Spectrum | - Residual solvent from purification (e.g., ethyl acetate, dichloromethane)- Starting materials or byproducts- Silicon grease from glassware | - Compare peak positions with a table of common NMR solvent impurities.[1]- Compare the spectrum with that of the starting materials.- Note the characteristic peak for silicon grease around 0 ppm.[1] |
| Incorrect Integration | - Presence of impurities- Low signal-to-noise ratio- Overlapping peaks- Poor phasing or baseline correction | - Ensure sample purity.- Use a more concentrated sample or increase the number of scans.- Use 2D NMR to resolve overlapping signals.- Carefully phase the spectrum and perform baseline correction. |
References
Application Notes and Protocols for the Study of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is a synthetic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry and drug discovery due to their presence in the core structure of nucleobases and their proven utility as scaffolds for the development of a wide range of therapeutic agents, including enzyme inhibitors. While the specific enzymatic targets and inhibitory profile of this compound are not extensively documented in publicly available literature, its structural features suggest potential as a competitive or allosteric inhibitor for various enzyme classes, such as kinases, proteases, or metabolic enzymes.
These application notes provide a comprehensive, generalized framework for researchers to systematically evaluate the enzyme inhibitory potential of this compound. The following protocols and guidelines are based on established methodologies for the characterization of small molecule enzyme inhibitors.
Data Presentation: Templates for Quantitative Analysis
Effective data management and clear presentation are crucial for the interpretation and comparison of enzyme inhibition studies. The following tables are provided as templates to structure the quantitative data obtained from experimental assays.
Table 1: Inhibitory Activity of this compound against a Panel of Enzymes
| Target Enzyme | Enzyme Concentration (nM) | Substrate Concentration (µM) | Assay Conditions (pH, Temp.) | IC50 (µM) | Hill Slope |
| Example: Kinase A | 10 | 100 | 7.4, 25°C | Data | Data |
| Example: Protease B | 5 | 50 | 8.0, 37°C | Data | Data |
| Example: DHFR | 20 | 25 | 7.0, 30°C | Data | Data |
Table 2: Kinetic Parameters for the Inhibition of a Target Enzyme
| Inhibitor | Target Enzyme | Substrate | K_m (µM) | V_max (µmol/min) | K_i (µM) | Mechanism of Inhibition |
| This compound | Example: Kinase A | ATP | Data | Data | Data | e.g., Competitive |
| This compound | Example: Kinase A | Peptide Substrate | Data | Data | Data | e.g., Non-competitive |
Experimental Protocols
The following are detailed, generalized protocols for the screening and characterization of this compound as an enzyme inhibitor.
Protocol 1: General Enzyme Inhibition Screening Assay
This protocol describes a primary screening assay to determine if this compound exhibits inhibitory activity against a specific enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (stock solution in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader (e.g., spectrophotometer, fluorometer)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
Add assay buffer to each well of a 96-well plate.
-
Add the diluted solutions of the test compound to the appropriate wells.
-
Include positive control wells (no inhibitor) and negative control wells (no enzyme).
-
-
Enzyme Addition: Add the purified target enzyme to all wells except the negative controls.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the enzyme-specific substrate to all wells to start the reaction.
-
Detection: Measure the enzymatic activity using a microplate reader at appropriate intervals. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the positive control.
Protocol 2: Determination of IC50 Value
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Procedure:
-
Follow the general screening protocol (Protocol 1).
-
Use a wider range of concentrations of this compound, typically in a semi-logarithmic series, to generate a dose-response curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Protocol 3: Mechanism of Inhibition (MOA) Studies
This protocol is designed to elucidate the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).
Procedure:
-
Enzyme Kinetics with Varying Substrate Concentrations:
-
Set up a series of assays with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Repeat this for several different fixed concentrations of this compound (including a zero-inhibitor control).
-
-
Data Acquisition: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot: 1/V₀ vs. 1/[S]) or a Michaelis-Menten plot.
-
Analyze the changes in the apparent K_m and V_max in the presence of the inhibitor to determine the mechanism of inhibition.
-
The inhibition constant (K_i) can be calculated from these plots.
-
Visualizations
The following diagrams illustrate key concepts and workflows in enzyme inhibition studies.
Caption: A typical workflow for characterizing a novel enzyme inhibitor.
Caption: A simplified signaling pathway for competitive enzyme inhibition.
Caption: A generalized signaling pathway for non-competitive or uncompetitive enzyme inhibition.
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of pyrimidine synthesis reactions.
Biginelli Reaction Troubleshooting Guide
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) that, while widely used, can be prone to low yields and side product formation.[1]
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction has a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge.[2] Several factors can contribute to this issue:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It is advisable to screen different catalysts and optimize their concentration.
-
Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions, while others require higher temperatures or solvent-free conditions.[3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or employing solvent-free conditions can lead to better outcomes.[4][5]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction and lead to unwanted side reactions, ultimately lowering the yield of the desired product.[4]
-
Stoichiometry: While a 1:1:1 molar ratio of reactants is standard, using a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[3]
Q2: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[4]
-
Mitigation Strategies:
-
Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[4]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[4]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[4]
-
Q3: My reaction has stalled, and I have a lot of unreacted starting materials. What should I do?
A3: Low conversion can be due to several factors:
-
Catalyst Inactivity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[4]
-
Insufficient Temperature or Time: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the reaction's progress.[4]
-
Poor Solubility: The choice of solvent can impact the solubility of reactants and the overall reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[4]
Q4: The purification of my crude product is difficult due to the presence of N-acylurea byproducts. How can I avoid them?
A4: N-acylureas can form as byproducts and complicate the purification process.
-
Mitigation and Purification:
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.
-
Data Presentation: Optimizing Biginelli Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of a model Biginelli reaction.
Table 1: Effect of Various Catalysts on a Model Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | Acetic Acid | Room Temp | 5 | 85 |
| FeCl₃ | Ethanol | Reflux | 4 | 92 |
| CuCl₂ | Acetonitrile | 80 | 6 | 88 |
| CoCl₂ | Acetic Acid | Room Temp | 5 | 82 |
| NaCl | Acetic Acid | 100 | 2 | 90 |
Data compiled from various sources for representative reactions.[6]
Table 2: Influence of Solvent on a Model Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| Acetonitrile | 37.5 | 88 |
| Dichloromethane | 8.9 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 70 |
| Solvent-free | - | 95 |
Data illustrates general trends observed in Biginelli reactions.[7]
Mandatory Visualization: Biginelli Reaction Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low yields in the Biginelli reaction.
Experimental Protocol: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., ZnCl₂, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde, β-ketoester, urea (or thiourea), and the catalyst.
-
Add the solvent to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Pinner Pyrimidine Synthesis Troubleshooting Guide
The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for preparing substituted pyrimidines. However, it is highly sensitive to reaction conditions.[2][8]
Frequently Asked Questions (FAQs)
Q1: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or reaction intermediates. [4]
-
Incomplete cyclization. [4]
The purity of the amidine salt is also a critical factor.[4]
Q2: What are the most critical parameters to control to avoid side reactions and improve the yield in a Pinner synthesis?
A2: The Pinner synthesis is highly sensitive to the reaction environment. Key parameters to control include:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. The presence of water can lead to the hydrolysis of intermediates and starting materials, significantly reducing the yield of the desired pyrimidine.[8]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[4]
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.[2]
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and amount of catalyst should be optimized to favor pyrimidine formation over side reactions like self-condensation.[2]
Mandatory Visualization: Pinner Synthesis Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the Pinner pyrimidine synthesis.
Experimental Protocol: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the Pinner synthesis, emphasizing anhydrous conditions.
-
Materials:
-
β-Diketone (e.g., acetylacetone) (1 equivalent)
-
Amidine Hydrochloride (e.g., acetamidine hydrochloride) (1.1 equivalents)
-
Strong base (e.g., sodium ethoxide) (1.1 equivalents)
-
Anhydrous Ethanol
-
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., N₂ or Ar).
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add the strong base to the stirred solution and stir for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[8]
-
Other Pyrimidine Synthesis Methods and General Yield Improvement Strategies
While the Biginelli and Pinner reactions are prevalent, other methods for pyrimidine synthesis are also employed. These include:
-
Guareschi-Thorpe Condensation: This method can be used for the synthesis of cyanopyridines, which are aza-analogs of pyrimidines. Recent advancements have focused on using environmentally friendly conditions, such as aqueous media, to improve yields and sustainability.[9][10]
-
From N-vinyl and N-aryl amides: A single-step synthesis of pyrimidine derivatives can be achieved by the condensation of N-vinyl or N-aryl amides with nitriles.[11]
For these and other pyrimidine synthesis reactions, the following general principles for yield improvement apply:
-
Thorough Optimization of Reaction Parameters: Systematically screen catalysts, solvents, temperatures, and reaction times.
-
Use of High-Purity Starting Materials: This minimizes the potential for side reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Monitoring Reaction Progress: Use techniques like TLC or LC-MS to track the formation of the product and the consumption of starting materials to determine the optimal reaction time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Unexpected Side Products in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common and unexpected side products encountered during pyrimidine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a robust method for synthesizing dihydropyrimidinones (DHPMs).[1] However, several side products can arise, impacting the yield and purity of the desired product. The most frequently encountered side products include:
-
Knoevenagel Condensation Product: This product forms from the reaction between the aldehyde and the β-ketoester. It is a significant competing reaction, especially under conditions that favor this condensation over the complete cyclization to the DHPM.
-
Hantzsch-type 1,4-Dihydropyridines (DHPs): These are often observed as yellow, fluorescent byproducts. They form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[2]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly with aliphatic aldehydes or enolizable ketones.
-
Unreacted Intermediates: The multi-step nature of the Biginelli reaction means that incomplete conversion can lead to the presence of various open-chain intermediates in the final product mixture.
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile route to substituted pyrimidines.[3] However, it is prone to several side reactions that can complicate purification and reduce yields. Common side products include:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form byproducts such as triazines.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.[2]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in open-chain products instead of the desired pyrimidine ring.[2]
-
Formation of Regioisomers: The use of unsymmetrical β-dicarbonyl compounds can lead to the formation of a mixture of regioisomers.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the amidine starting material or reaction intermediates, especially under acidic or basic conditions.[2]
Q3: Is the Doebner-von Miller reaction suitable for pyrimidine synthesis?
A3: The Doebner-von Miller reaction is a method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] It is not a standard or recommended method for the synthesis of pyrimidines. The reaction conditions and starting materials are tailored for the formation of the quinoline ring system. Researchers seeking to synthesize pyrimidines should employ established methods such as the Biginelli or Pinner synthesis.
Troubleshooting Guides
The Biginelli Reaction
Problem 1: A significant amount of a yellow, fluorescent byproduct is observed.
-
Question: My Biginelli reaction is producing a highly fluorescent, yellow impurity along with my desired dihydropyrimidinone. What is this byproduct and how can I minimize its formation?
-
Answer: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP). Its formation is favored at higher temperatures, which can cause the decomposition of urea into ammonia. To minimize the formation of the Hantzsch byproduct, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce urea decomposition.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the formation of the desired DHPM.[5][6]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition time at elevated temperatures.[2]
-
Quantitative Data: Effect of Reaction Temperature on Product Distribution
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 28 | 62 |
Data adapted from a study using sulfated zirconia as a catalyst.[2]
Problem 2: The major byproduct is identified as the Knoevenagel condensation product.
-
Question: My reaction yields are low, and the primary impurity is the product of condensation between the aldehyde and the β-ketoester. How can I favor the Biginelli pathway?
-
Answer: The Knoevenagel condensation is a common competing reaction. To enhance the yield of the desired dihydropyrimidinone, you can adjust the following parameters:
-
Catalyst Choice: Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) have been shown to be highly effective in promoting the Biginelli reaction over the Knoevenagel condensation.[7]
-
Solvent-Free Conditions: Performing the reaction neat, often with microwave irradiation, can accelerate the desired reaction and improve yields.[8]
-
Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can shift the equilibrium towards the formation of the necessary N-acyliminium ion intermediate for the Biginelli reaction.[9]
-
Experimental Protocol: Minimizing Hantzsch Byproduct Formation
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)[2]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]
-
Stir the mixture at a controlled temperature of 60°C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]
-
Add a small amount of ethanol and stir for 5 minutes.[2]
-
Filter the solid product and wash with cold ethanol.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Visualization: Troubleshooting Workflow for the Biginelli Reaction
Visualization: Competing Pathways in Biginelli Synthesis
The Pinner Reaction
Problem: Low yield and formation of multiple byproducts.
-
Question: My Pinner synthesis is resulting in a complex mixture of products and a low yield of the desired pyrimidine. What are the common pitfalls and how can I address them?
-
Answer: The Pinner synthesis is highly sensitive to reaction conditions. A complex product mixture often points to issues with moisture, temperature, or reagent purity. Key troubleshooting steps include:
-
Ensure Anhydrous Conditions: The imidate salt intermediate is highly susceptible to hydrolysis. Use freshly distilled, anhydrous solvents, dry all glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] The classical Pinner reaction often involves bubbling dry HCl gas through the alcohol to ensure anhydrous acidic conditions.
-
Temperature Control: The Pinner salt can be thermally unstable. It is often necessary to run the initial stages of the reaction at low temperatures to prevent decomposition.[10]
-
Amidine Quality: Use high-purity amidine hydrochloride or freshly prepare the free base immediately before use to avoid degradation and moisture absorption.[2]
-
Base Selection: The choice and stoichiometry of the base are critical for promoting cyclization while minimizing side reactions like amidine self-condensation.[2]
-
Experimental Protocol: Pinner Synthesis under Anhydrous Conditions
This protocol provides a general framework for the synthesis of pyrimidines from a β-diketone and an amidine under conditions designed to minimize hydrolysis and other side reactions.
Materials:
-
Amidine hydrochloride (1.1 eq)
-
Anhydrous ethanol
-
Sodium ethoxide (1.1 eq)
-
β-diketone (1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Carefully add sodium ethoxide (1.1 eq) to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with an acidic solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization: Troubleshooting Workflow for the Pinner Reaction
References
- 1. citedrive.com [citedrive.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Substituted Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted pyrimidines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of substituted pyrimidines, offering potential causes and solutions in a question-and-answer format.
Low Yield or No Product Formation
Question: My reaction is resulting in a very low yield or no desired product. What are the common causes and how can I improve the outcome?
Answer: Low yields are a frequent challenge in pyrimidine synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst Inactivity or Suboptimal Choice: The catalyst is crucial for many pyrimidine syntheses, such as the Biginelli and Pinner reactions.[1]
-
Troubleshooting:
-
Ensure your catalyst is active. Some catalysts may require activation or regeneration.
-
For acid-catalyzed reactions like the Biginelli synthesis, while strong acids like HCl can be used, milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts often provide better yields and simpler work-up procedures.[1]
-
Experiment with different catalysts and optimize the catalyst loading.
-
-
-
Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity.
-
Troubleshooting:
-
If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy.
-
Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or products, or promote the formation of side products.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
-
Incorrect Solvent or Conditions: The solvent can significantly impact reactant solubility, reaction rate, and equilibrium position.
-
Troubleshooting:
-
Ensure you are using an appropriate solvent. For instance, while ethanol is common for the Biginelli reaction, solvent-free conditions have been reported to improve yields and reduce reaction times.
-
For reactions sensitive to water, such as the Pinner reaction, ensure strictly anhydrous conditions are maintained as water can lead to the hydrolysis of intermediates.[1]
-
-
-
Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of byproducts.
-
Troubleshooting:
-
Use high-purity starting materials. Purification of reactants before use may be necessary.
-
For the Pinner reaction, the purity of the amidine salt is particularly critical; freshly prepared or purified amidine hydrochloride is recommended.[1]
-
-
-
Incomplete Cyclization: The final ring-closing step can sometimes be slow or inefficient.
-
Troubleshooting:
-
In the Pinner synthesis, if cyclization is incomplete, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[1]
-
Prolonging the reaction time may be necessary for sterically hindered substrates.
-
-
A general troubleshooting workflow for low-yield reactions is depicted below:
Caption: Troubleshooting workflow for low reaction yield.
Side Product Formation
Question: I am observing significant formation of side products in my reaction. How can I minimize these impurities?
Answer: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired pyrimidine. Here are some common side products and strategies to mitigate their formation:
-
Hantzsch Dihydropyridine Formation in Biginelli Reaction: A common yellow, fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1]
-
Troubleshooting:
-
Lower Reaction Temperature: This is often the most effective way to reduce the formation of the Hantzsch byproduct.
-
Catalyst Choice: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Order of Addition: Adding the urea last may help minimize its decomposition to ammonia.
-
-
-
Self-Condensation of Reactants: In the Pinner reaction, the 1,3-dicarbonyl compound can undergo self-condensation.
-
Troubleshooting:
-
Optimize the reaction conditions, such as temperature and reaction time, to favor the desired cyclization.
-
Slow addition of one of the reactants can sometimes minimize self-condensation.
-
-
-
Hydrolysis of Intermediates: As mentioned earlier, water-sensitive reactions can suffer from hydrolysis of starting materials or intermediates.
-
Troubleshooting:
-
Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
The logical relationship for minimizing side product formation is illustrated below:
Caption: Strategy for minimizing side product formation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing the synthesis of substituted pyrimidines under various conditions.
Table 1: Effect of Catalyst on the Biginelli Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl | 20 | Ethanol | Reflux | 5 | 75 |
| 2 | FeCl₃ | 10 | Acetonitrile | 80 | 3 | 88 |
| 3 | ZnCl₂ | 15 | Solvent-free | 100 | 2 | 92 |
| 4 | Yb(OTf)₃ | 5 | THF | 60 | 6 | 85 |
| 5 | No Catalyst | - | Ethanol | Reflux | 12 | <10 |
Table 2: Optimization of Pinner Reaction Conditions
| Entry | Lewis Acid | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ | 2.0 | Acetonitrile | Room Temp | 48 | 72[2] |
| 2 | AlBr₃ | 2.0 | Acetonitrile | 50 | 24 | 65[2] |
| 3 | TMSOTf | 2.0 | Acetonitrile | Room Temp | 65 | 83[2] |
| 4 | Hf(OTf)₄ | 0.2 | Acetonitrile/H₂O (10:1) | Room Temp | 65 | 3[2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of specific classes of substituted pyrimidines.
Protocol 1: Synthesis of 2,4,6-Trisubstituted Pyrimidines
This protocol describes a base-mediated, one-pot, three-component reaction.
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Acetylacetone (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of amidine hydrochloride, aldehyde, and acetylacetone in ethanol, add potassium carbonate.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 15 minutes.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,6-trisubstituted pyrimidine.
Protocol 2: Synthesis of 4-Aminopyrimidine Derivatives
This protocol outlines the synthesis of 4-aminopyrimidine derivatives.
Materials:
-
4-Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the 4-chloropyrimidine derivative and the amine in DMF.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Signaling Pathways Involving Pyrimidine Derivatives
Many substituted pyrimidines are potent kinase inhibitors and are crucial in drug development for diseases like cancer. These compounds often target key signaling pathways involved in cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Pyrimidine-based inhibitors can target kinases within this pathway, such as PI3K and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Pyrimidine derivatives can act as VEGFR-2 inhibitors, blocking downstream signaling.
Caption: VEGFR-2 signaling pathway and its inhibition.[3][4][5][6][7]
Aurora Kinase Signaling Pathway
Aurora kinases are essential for cell cycle regulation, and their dysregulation is linked to cancer. Pyrimidine-based molecules can inhibit Aurora kinases, leading to cell cycle arrest.
Caption: Inhibition of Aurora Kinase signaling by pyrimidine derivatives.[8][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrimidine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with pyrimidine-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed experimental protocols to enhance the dissolution and bioavailability of these important molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do many of my pyrimidine-based compounds exhibit poor aqueous solubility?
A1: The low aqueous solubility of certain pyrimidine derivatives can be attributed to several physicochemical factors. Pyrimidine rings are planar and aromatic, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, many potent pyrimidine-based compounds, such as kinase inhibitors, are often lipophilic (fat-soluble) and have a high molecular weight, both of which contribute to reduced solubility in water.[2]
Q2: My compound is precipitating out of solution during my in vitro assays. What can I do?
A2: Precipitation during in vitro assays can lead to inaccurate and unreliable results.[3] Here are a few immediate troubleshooting steps:
-
pH Adjustment: The solubility of pyrimidine compounds with ionizable groups is often pH-dependent.[4][5] For basic pyrimidines, lowering the pH can increase solubility, while for acidic pyrimidines, increasing the pH may be beneficial.[5]
-
Use of Co-solvents: If your experimental conditions permit, the addition of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, can help maintain solubility.[6][7] However, be mindful of the potential effects of the co-solvent on your biological system.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds by forming micelles.
Q3: What are the primary strategies for systematically improving the solubility of a pyrimidine-based drug candidate?
A3: There are two main approaches to enhance the aqueous solubility of your compound: chemical modification and formulation strategies.[8]
-
Chemical Modifications: This involves altering the molecule's structure. One common strategy is the formation of salts or co-crystals.[9]
-
Formulation Strategies: These methods focus on the drug delivery system without changing the active pharmaceutical ingredient (API) itself. Key techniques include creating amorphous solid dispersions, using solubility-enhancing excipients like cyclodextrins, and particle size reduction (micronization or nanomilling).[8][10][11]
Q4: Should I form a salt or a co-crystal of my pyrimidine compound to improve its solubility?
A4: The choice between forming a salt or a co-crystal depends on the properties of your active pharmaceutical ingredient (API).
-
Salt Formation: This is a well-established method for ionizable compounds.[9] For a stable salt to form, a pKa difference of at least 2-3 units between the API and the counter-ion is generally recommended.[11] Salts often lead to a significant increase in solubility and dissolution rate.[9]
-
Co-crystals: This is a viable option for non-ionizable compounds or when a suitable salt cannot be formed.[12] Co-crystals consist of the API and a co-former held together by non-ionic bonds in a crystal lattice.[12] They can also enhance solubility and improve other physicochemical properties.[13]
The following diagram illustrates a decision-making workflow for selecting between salt formation and co-crystallization.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemmethod.com [chemmethod.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Technical Support Center: 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate Stability and Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the stability testing and degradation analysis of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: Based on the chemical structure, which contains amino and hydroxyl groups on a pyrimidine ring, the primary stability concerns are susceptibility to hydrolysis, oxidation, and photodegradation. The amino groups can be prone to oxidative degradation, while the overall structure may be sensitive to pH extremes. For a related compound, 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability was observed in the pH range of 2.0 to 3.0, suggesting that our target compound may also exhibit pH-dependent stability.[1]
Q2: What are the typical conditions for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3][4] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80°C).
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperatures.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C) for an extended period.
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from all degradation products. Key steps in developing such a method include:
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully controlled, as it can significantly impact the retention and stability of the analyte.[1]
-
Detector Wavelength Selection: Determine the UV absorbance maximum of this compound to ensure maximum sensitivity.
-
Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability and degradation analysis of this compound.
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Reduce the sample concentration or injection volume.- Use a new or different type of column. |
| Inconsistent retention times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Degas the mobile phase and check the pump for leaks.- Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Contaminated mobile phase or injection solvent.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program in the autosampler. |
| Baseline drift or noise | - Contaminated detector cell.- Mobile phase not properly mixed or degassed.- Detector lamp nearing the end of its life. | - Flush the detector cell with a strong solvent (e.g., isopropanol).- Ensure proper mixing and degassing of the mobile phase.- Replace the detector lamp if necessary. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of a starting point for a stability-indicating HPLC method. Optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on UV spectrum |
| Injection Volume | 10 µL |
Data Presentation
While specific quantitative data for the degradation of this compound is not publicly available, the following table illustrates how to present such data once obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Dry Heat, 80°C, 48h | Data to be filled | Data to be filled | Data to be filled |
| Photostability | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Logical flow for HPLC troubleshooting.
References
Biginelli Reaction Technical Support Center: Preventing N-Acylurea Byproduct Formation
Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing the formation of N-acylurea byproducts during the synthesis of dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction and what is its primary product?
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2][3] This reaction is typically catalyzed by a Brønsted or Lewis acid.[1]
Q2: What is an N-acylurea byproduct and why is it a problem?
An N-acylurea is a side product that can form in reactions involving urea and acyl intermediates. In the context of the Biginelli reaction, it represents a deviation from the desired reaction pathway, leading to a decrease in the yield of the target DHPM and complicating the purification process.
Q3: What are the suspected causes of N-acylurea formation in the Biginelli reaction?
While not the most commonly reported byproduct, N-acylurea formation can theoretically occur. The currently accepted mechanism for the Biginelli reaction involves the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and urea.[2][4] It is hypothesized that under certain conditions, this reactive intermediate may be attacked by another molecule of urea or undergo rearrangement, leading to the formation of an N-acylurea derivative instead of proceeding through the cyclization pathway to form the DHPM.
Q4: Are there other common byproducts in the Biginelli reaction?
Yes, a more frequently observed byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving the issue of N-acylurea byproduct formation.
Visual Troubleshooting Workflow
Caption: A stepwise troubleshooting guide for addressing N-acylurea formation.
Step-by-Step Troubleshooting
Step 1: Lower the Reaction Temperature
-
Issue: Higher temperatures can promote side reactions, including the potential for rearrangement or undesired reactions of the N-acyliminium intermediate.
-
Recommendation: Reduce the reaction temperature. While this may increase the required reaction time, it can significantly improve the selectivity for the desired DHPM product.
-
Action: If the reaction is being run at reflux, try reducing the temperature by 10-20 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Modify the Catalyst System
-
Issue: The choice and concentration of the acid catalyst can influence the stability and reactivity of the intermediates. A highly active catalyst might accelerate the formation of the N-acyliminium ion to a point where its concentration is high enough to favor side reactions.
-
Recommendation:
-
Catalyst Type: If using a strong Brønsted acid (e.g., HCl, H₂SO₄), consider switching to a milder Lewis acid (e.g., Yb(OTf)₃, InBr₃) or an organocatalyst.[5]
-
Catalyst Loading: Reduce the catalyst loading to the minimum effective amount.
-
-
Action: Screen a variety of catalysts and catalyst concentrations to find the optimal balance between reaction rate and selectivity.
Step 3: Adjust Reactant Stoichiometry
-
Issue: An excess of urea could potentially increase the likelihood of a second urea molecule reacting with the N-acyliminium intermediate.
-
Recommendation: While a slight excess of urea is common, a large excess should be avoided.
-
Action: Start with a stoichiometric ratio of aldehyde, β-ketoester, and urea (1:1:1) and then gradually increase the amount of urea (e.g., to 1.2 equivalents) while monitoring for byproduct formation.
Step 4: Change the Solvent
-
Issue: The solvent can influence the stability of intermediates and the solubility of reactants and products. A non-polar solvent may favor undesired reaction pathways.
-
Recommendation: Employ a more polar solvent, or consider solvent-free conditions, which have been shown to be effective for the Biginelli reaction.
-
Action: If currently using a non-polar solvent, switch to a polar protic solvent like ethanol or a polar aprotic solvent like acetonitrile.
Data Presentation
The following table provides an illustrative summary of how different reaction parameters can be adjusted to minimize N-acylurea formation.
| Parameter | Condition A (High N-acylurea) | Condition B (Optimized) | Expected Outcome |
| Temperature | 100 °C (Reflux in Toluene) | 60-80 °C | Lower temperature disfavors side reactions. |
| Catalyst | 20 mol% p-TsOH | 5-10 mol% Yb(OTf)₃ | Milder Lewis acid can improve selectivity. |
| Urea (equiv.) | 2.0 | 1.2 | Reduced excess of urea minimizes side reactions. |
| Solvent | Toluene | Ethanol or Solvent-free | Polar solvents or solvent-free conditions can favor the desired pathway. |
Experimental Protocols
Optimized Protocol for Minimizing N-Acylurea Byproduct
This protocol provides a general framework for conducting the Biginelli reaction under conditions optimized to suppress N-acylurea formation.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea (12 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.5 mmol, 5 mol%)
-
Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and Yb(OTf)₃ (0.5 mmol).
-
Add ethanol (20 mL) to the flask.
-
Heat the reaction mixture to 80 °C with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the resulting solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Reaction Mechanisms
Accepted Biginelli Reaction Mechanism
References
Technical Support Center: Catalyst Selection and Optimization for Pyrimidine Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrimidine derivatives. The following guides and frequently asked questions (FAQs) provide solutions to specific experimental challenges.
Troubleshooting Guide
Issue 1: Low Reaction Yield or No Product Formation
Low yields are a frequent challenge in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli reaction.[1] Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Inefficiency or Inactivity | The choice of catalyst is critical. While classical methods may use strong acids like HCl, these can lead to side reactions.[1] Consider using milder Lewis acids (e.g., Yb(OTf)₃, FeCl₃, ZnCl₂), organocatalysts, or solid acid catalysts which can improve yields and simplify workup.[1][2] If using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts, ensure the concentration is appropriate.[3] |
| Suboptimal Catalyst Loading | The amount of catalyst may be insufficient. Systematically vary the catalyst loading to find the optimal concentration. Typically, metal catalyst loading ranges from 1 to 10 mol%.[4] |
| Inadequate Reaction Conditions | Non-optimal temperature or reaction time can lead to incomplete conversion.[2][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.[2][3] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[2] |
| Purity of Starting Materials | Impurities or residual moisture in reactants can inhibit the reaction or poison the catalyst.[5][6] Ensure all starting materials are of high purity and thoroughly dried.[5] |
| Incorrect Reagent Stoichiometry | Incorrect molar ratios of reactants can lead to low conversion. While a 1:1:1 ratio is standard in some reactions, a slight excess of the urea/thiourea component (e.g., 1.2-1.5 equivalents) in the Biginelli reaction can sometimes improve yields.[1][2] |
| Air or Moisture Sensitivity | Some catalysts are sensitive to air and moisture, leading to deactivation.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4][5] |
Issue 2: Formation of Significant Side Products
The formation of side products complicates purification and reduces the yield of the desired pyrimidine derivative.[5]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Competing Side Reactions | In multicomponent reactions like the Biginelli reaction, side reactions such as the formation of Hantzsch-type 1,4-dihydropyridines (DHPs) or Knoevenagel condensation products can occur.[3][4] Adjusting the stoichiometry of reactants, such as using an excess of urea, can sometimes suppress side product formation.[4] The choice of catalyst can also influence selectivity.[3][4] |
| Lack of Regioselectivity | The synthesis of unsymmetrically substituted pyrimidines may result in a mixture of regioisomers. The choice of catalyst and reaction conditions significantly influences regioselectivity. For instance, iridium-catalyzed multicomponent synthesis has demonstrated high regioselectivity.[4][7] |
| Over-alkylation or Acylation | In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur. Controlling the stoichiometry of the electrophile and the reaction time is critical to prevent this.[5] |
| High Reaction Temperature | Higher temperatures can favor the formation of byproducts. For example, in the Biginelli reaction, higher temperatures promote the Hantzsch pathway. Running the reaction at a lower temperature can reduce the formation of the DHP byproduct.[3] |
Issue 3: Catalyst Inactivity or Poisoning
Catalyst deactivation is a common problem that can halt the reaction.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Impurities | Sulfur, nitrogen, or phosphorus-containing compounds in the starting materials or solvents can act as poisons for many transition metal catalysts.[4] Purify all reactants and solvents before use through techniques like distillation, recrystallization, or passing through a column of activated alumina.[4] |
| Air or Moisture Sensitivity | Some catalysts are sensitive to air and moisture, which leads to their deactivation.[4] It is recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[4] |
| Thermal Degradation | High reaction temperatures can lead to the thermal degradation of the catalyst.[4] Ensure the reaction is maintained at the optimal temperature. |
| Catalyst Regeneration | Depending on the catalyst and the deactivation mechanism, regeneration may be possible. For instance, some palladium catalysts can be regenerated by washing with appropriate solvents to remove adsorbed impurities.[4] However, severe thermal degradation is often irreversible.[4] |
Issue 4: Difficulties in Product Purification
Isolating the desired pyrimidine derivative can be challenging due to the complexity of the reaction mixture.[5]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Complex Reaction Mixture | The presence of unreacted starting materials, side products, and catalyst residues can complicate purification.[4] Optimize the reaction to maximize the conversion of starting materials. |
| Similar Polarity of Products and Impurities | If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[5] Consider using a different solvent system or an alternative chromatographic technique. |
| Incomplete Removal of Catalyst | Residual catalysts can co-elute with the product. Choose a catalyst that is easily separable, such as a solid-supported catalyst.[4] Employ proper work-up procedures, including aqueous washes and extractions, to remove these impurities before chromatography.[5] |
| Product Instability | The target compound may be unstable under the purification conditions (e.g., on silica gel).[5] In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrimidine synthesis?
A1: A variety of catalysts are employed, including:
-
Metal-based catalysts: These are widely used and include salts and complexes of copper, palladium, iridium, nickel, and zinc.[4] They are effective for various synthetic strategies, including multicomponent and cross-coupling reactions.[4]
-
Organocatalysts: These are metal-free organic molecules. Proline and its derivatives are common examples.[4]
-
Biocatalysts: Enzymes can be used for specific pyrimidine synthesis reactions, offering high selectivity and mild reaction conditions.[4]
-
Acids and Bases: Both Brønsted and Lewis acids are commonly used to catalyze pyrimidine ring formation.[3][]
Q2: How do I choose the right catalyst for my specific pyrimidine synthesis?
A2: The choice of catalyst depends on several factors including the specific reaction, the nature of the substituents on the starting materials, and the desired regioselectivity. For multicomponent reactions like the Biginelli synthesis, Lewis acids such as Yb(OTf)₃ have proven effective.[4] For cross-coupling reactions to form substituted pyrimidines, palladium catalysts are often employed.[4] Iridium catalysts have been shown to provide high regioselectivity in the synthesis of unsymmetrically substituted pyrimidines from amidines and alcohols.[4][7]
Q3: My catalyst appears to be inactive. What could be the reason and can it be regenerated?
A3: Catalyst inactivation can be caused by poisoning from impurities (e.g., sulfur compounds), thermal degradation, or sensitivity to air and moisture.[4] Regeneration is sometimes possible; for example, some palladium catalysts can be washed to remove impurities.[4] However, severe thermal degradation is often irreversible.[4] To prevent inactivation, ensure the use of pure, dry reactants and solvents, and conduct the reaction under an inert atmosphere if the catalyst is sensitive.[4]
Q4: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A4: The common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures). To minimize its formation, consider running the reaction at a lower temperature and optimizing the choice of catalyst, as some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.[3]
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
Materials:
-
Aldehyde
-
β-ketoester
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, HCl)
-
Ethanol (or solvent-free)
Procedure:
-
In a reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).[4]
-
Add the catalyst (e.g., 1-5 mol%).[4]
-
If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Stir the mixture at a controlled temperature (e.g., 60-120 °C).[3][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol.[4] If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[4]
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]
General Protocol for Copper-Catalyzed Synthesis of Pyrimidines from Amidines and Alcohols
Materials:
-
Amidine
-
Alcohol
-
Copper catalyst
-
Anhydrous Toluene
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the amidine, alcohol, and the copper catalyst.
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 110 °C) for a specified time (e.g., 24 hours).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[4]
Visualizations
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
References
Technical Support Center: Troubleshooting Cell-Based Assays with Pyrimidine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pyrimidine analogs in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between BrdU, EdU, and F-ara-EdU?
A1: BrdU (5-bromo-2'-deoxyuridine), EdU (5-ethynyl-2'-deoxyuridine), and F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) are all thymidine analogs used to label newly synthesized DNA. However, they differ in their detection methods, potential for cytotoxicity, and impact on cell processes. EdU and F-ara-EdU are detected using a click chemistry reaction, which is faster and less harsh than the antibody-based detection required for BrdU that involves DNA denaturation with acid or heat.[1][2] F-ara-EdU is reported to be less cytotoxic than both BrdU and EdU, making it suitable for long-term studies.[3]
Q2: I am observing high background in my immunofluorescence staining for BrdU. What are the possible causes and solutions?
A2: High background in BrdU assays can stem from several factors:
-
Non-specific antibody binding: This can be due to excessive antibody concentration, insufficient blocking, or cross-reactivity of the secondary antibody.[4] To mitigate this, titrate your primary and secondary antibodies to find the optimal concentration, increase the blocking time or try a different blocking agent (e.g., serum from the secondary antibody's host species), and use pre-adsorbed secondary antibodies.[4]
-
Issues with DNA Denaturation: Incomplete or excessive denaturation of DNA with hydrochloric acid (HCl) can lead to high background.[4] Optimize the HCl concentration and incubation time. Ensure complete neutralization of the acid with a buffer like sodium borate after denaturation.[4]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of washes.[4]
-
Autofluorescence: Some cells or tissues naturally fluoresce. This can be checked by examining an unstained sample under the microscope.[4]
Q3: My EdU signal is weak or absent. How can I troubleshoot this?
A3: A weak or non-existent EdU signal can be frustrating. Here are some common causes and their solutions:
-
Inefficient EdU Incorporation: The concentration of EdU or the incubation time may be insufficient for your specific cell type.[5] Titrate the EdU concentration and optimize the incubation period. For rapidly dividing cells, a shorter incubation may be sufficient, while slower-growing cells may require longer exposure.
-
Problems with the Click Reaction: The click chemistry reaction is sensitive to the freshness and concentration of its components.[1] Always use a freshly prepared solution of the copper catalyst and the fluorescent azide. Ensure all components are added in the correct order as specified in your protocol.
-
Cell Health: Unhealthy or senescent cells will not proliferate and therefore will not incorporate EdU. Ensure your cells are in a logarithmic growth phase and healthy before starting the experiment.
-
Reagent Storage: Improper storage of EdU, the fluorescent azide, or the copper catalyst can lead to their degradation. Store all reagents according to the manufacturer's instructions.
Q4: Can pyrimidine analogs be toxic to cells?
A4: Yes, pyrimidine analogs can exhibit cytotoxicity. Both BrdU and EdU have been shown to have toxic effects, with EdU generally being more cytotoxic and genotoxic than BrdU.[3] This toxicity can manifest as DNA damage, cell cycle arrest, and even cell death, especially at higher concentrations or with prolonged exposure.[3] F-ara-EdU has been developed as a less toxic alternative.[3] It is crucial to determine the optimal, non-toxic concentration of the chosen analog for your specific cell line through titration experiments.[6]
Data Presentation: Comparison of Pyrimidine Analogs
| Parameter | BrdU (5-bromo-2'-deoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) | F-ara-EdU (2'-Deoxy-2'-fluoro-5-ethynyluridine) |
| Detection Method | Antibody-based (requires DNA denaturation)[1] | Click Chemistry (no denaturation required)[7] | Click Chemistry (no denaturation required) |
| Typical Concentration | 10 - 100 µM[8] | 10 - 100 µM[7] | Typically in the low µM range (optimization is key) |
| Typical Incubation Time | 30 minutes - 24 hours[8] | 30 minutes - 4 hours | Dependent on cell cycle, often similar to EdU |
| Advantages | Well-established method. | Fast and simple protocol, high sensitivity, compatible with multiplexing.[2][7] | Less cytotoxic than BrdU and EdU, suitable for long-term studies.[3] |
| Disadvantages | Harsh DNA denaturation step can damage epitopes and affect cell morphology.[1] | Can be cytotoxic and genotoxic at higher concentrations.[3] | Newer analog, fewer established protocols. |
Experimental Protocols
Cell Proliferation Assay using EdU
This protocol describes a general workflow for assessing cell proliferation using EdU incorporation followed by fluorescence microscopy.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate containing coverslips and allow them to adhere overnight.
-
EdU Labeling:
-
Prepare a working solution of EdU in complete cell culture medium. A final concentration of 10 µM is a common starting point.[7]
-
Remove the existing medium from the cells and add the EdU-containing medium.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a copper catalyst, a fluorescent azide, and a reaction buffer. Always prepare this solution fresh.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Apoptosis Detection using TUNEL Assay with Br-dUTP
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. This protocol outlines the use of Br-dUTP (a brominated deoxyuridine triphosphate) in a TUNEL assay.
-
Sample Preparation and Fixation:
-
Induce apoptosis in your cell population using a known stimulus. Include a negative control (untreated cells) and a positive control (e.g., cells treated with DNase I to induce DNA breaks).
-
Harvest the cells and fix them with 4% PFA in PBS for 15-30 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and Br-dUTP.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
-
Detection of Incorporated Br-dUTP:
-
Wash the cells with a rinse buffer.
-
Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC-conjugated anti-BrdU) for 30-60 minutes at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Apoptotic cells will exhibit a higher fluorescence signal due to the incorporation of Br-dUTP at the sites of DNA fragmentation.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate.
This guide provides essential safety, handling, and storage information for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate (CAS No. 76750-84-0). Researchers, scientists, and drug development professionals should review this information before working with this compound.
Safe Handling and Storage Summary
| Parameter | Recommendation | Source(s) |
| Appearance | White to almost white crystalline powder. | [1][2] |
| Purity | ≥ 98% | [1] |
| Molecular Formula | C₆H₁₀N₄O·0.5H₂O | [1] |
| Molecular Weight | 163.18 | [1][2] |
| Storage Temperature | Store at room temperature. | [1] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [4][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound?
A1: This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7] It is important to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[3][7] Work should be conducted in a well-ventilated area, and if ventilation is inadequate, respiratory protection should be used.
Q3: What should I do in case of accidental skin or eye contact?
A3:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3][7] If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice or attention.[7]
Q4: How should I handle an accidental inhalation exposure?
A4: If inhaled, move the person to fresh air and keep them comfortable for breathing.[3][7] If the person feels unwell, call a poison center or a doctor.[3][7]
Q5: What is the correct procedure for cleaning up a small spill of this powder?
A5: For small spills, prevent dust formation.[5] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid breathing the dust by wearing appropriate respiratory protection.[3][7] Ensure the area is well-ventilated.
Q6: How should I store this chemical to ensure its stability?
A6: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] Storing at room temperature is generally recommended.[1]
Q7: Are there any chemicals that should not be stored near this compound?
A7: Yes, avoid storing this compound near strong oxidizing agents, as they are incompatible.[4][6]
Q8: How do I properly dispose of waste containing this chemical?
A8: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4][7] Do not let the product enter drains.[7]
Experimental Protocols & Workflows
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Logical Relationship of Storage and Incompatibilities
This diagram illustrates the key considerations for the proper storage of this compound and highlights materials to avoid.
Caption: Storage and incompatibility considerations for the compound.
References
Validation & Comparative
A Comparative Analysis of Pyrimidine Analogs: Mechanisms of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action for several key pyrimidine analogs used in oncology. By examining their molecular targets, metabolic activation, cellular effects, and cytotoxic profiles, this document serves as an objective resource for understanding the nuances of this important class of antimetabolites. The information is supported by experimental data and includes detailed methodologies for key assays.
Introduction to Pyrimidine Analogs
Pyrimidine analogs are a class of chemotherapeutic agents structurally similar to the endogenous pyrimidine nucleobases (cytosine, thymine, and uracil). Their efficacy lies in their ability to interfere with the synthesis of DNA and RNA, primarily by inhibiting key enzymes in the nucleotide synthesis pathway or by being incorporated into nucleic acids, leading to chain termination and apoptosis. This guide focuses on a comparative analysis of five prominent pyrimidine analogs: 5-Fluorouracil (and its oral prodrug Capecitabine), Gemcitabine, Cytarabine, and Trifluridine (in combination with Tipiracil).
Comparative Mechanism of Action
While all pyrimidine analogs disrupt nucleic acid metabolism, their specific mechanisms of action, metabolic activation pathways, and primary molecular targets differ significantly.
-
5-Fluorouracil (5-FU) and Capecitabine: 5-FU is a uracil analog that, upon intracellular conversion to its active metabolites, primarily inhibits thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[1][2] This leads to a "thymineless death" in rapidly dividing cancer cells.[1] Its metabolites can also be incorporated into both DNA and RNA, further contributing to cytotoxicity.[1][2] Capecitabine is an oral prodrug that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[3]
-
Gemcitabine: A deoxycytidine analog, gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4] dFdCTP is incorporated into DNA, causing masked chain termination, where the addition of one more nucleotide after its incorporation prevents DNA repair mechanisms from excising it.[4] Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[4]
-
Cytarabine (ara-C): Another deoxycytidine analog, cytarabine's primary mechanism is its incorporation into DNA, where the arabinose sugar moiety sterically hinders the rotation of the DNA strand, leading to chain termination and inhibition of DNA polymerase.[5] Its action is specific to the S-phase of the cell cycle.[5]
-
Trifluridine/Tipiracil (Lonsurf®): This combination drug consists of trifluridine, a thymidine analog, and tipiracil, a thymidine phosphorylase (TP) inhibitor.[6] Trifluridine is incorporated into DNA, leading to DNA dysfunction.[4] Tipiracil prevents the rapid degradation of trifluridine by TP, thereby increasing its bioavailability and maintaining effective concentrations.[6]
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of pyrimidine analogs is commonly determined by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. The following table presents a compilation of IC50 values for the discussed pyrimidine analogs.
Disclaimer: The IC50 values presented in this table are compiled from various studies. Direct comparison should be made with caution, as experimental conditions such as cell line, drug exposure time, and assay method can significantly influence the results.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | Colorectal Cancer | HCT-116 | 1.8 | [7] |
| Colorectal Cancer | HT-29 | 4.2 | [7] | |
| Breast Cancer | MCF-7 | 3.5 | [7] | |
| Pancreatic Cancer | Panc-1 | 5.8 | [7] | |
| Gemcitabine | Pancreatic Cancer | Panc-1 | 0.038 | [7] |
| Pancreatic Cancer | MIA PaCa-2 | 0.029 | [7] | |
| Non-Small Cell Lung Cancer | A549 | 0.004 | [7] | |
| Breast Cancer | MDA-MB-231 | 0.009 | [7] | |
| Cytarabine | Leukemia | HL-60 | 0.1 | [7] |
| Leukemia | K-562 | 0.2 | [7] | |
| Leukemia | CCRF-CEM | 0.02 | [7] | |
| Capecitabine | Breast Cancer | 4T1 | 1700 | [8] |
| Trifluridine | Colorectal Cancer | DLD-1 | ~1 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these pyrimidine analogs and the general workflows for crucial experimental procedures.
Caption: Metabolic activation pathways of pyrimidine analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Comparative logic of primary molecular targets.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of pyrimidine analogs on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine analog in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
DNA Fragmentation (TUNEL) Assay
This protocol is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with pyrimidine analogs.
Materials:
-
Cells treated with pyrimidine analogs
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI nuclear counterstain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips or in culture plates.
-
Fixation: Wash cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.[10]
-
Permeabilization: Wash cells with PBS and permeabilize with permeabilization solution for 2-5 minutes on ice.[10]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[10]
-
Staining and Visualization: Stop the reaction and wash the cells. Counterstain the nuclei with DAPI.[10] Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence at the sites of DNA breaks. Alternatively, quantify the percentage of apoptotic cells using flow cytometry.
DNA Laddering Assay
This assay visualizes the characteristic ladder pattern of internucleosomal DNA fragmentation that occurs during apoptosis.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.2% Triton X-100)
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol or ethanol
-
TE buffer
-
Agarose
-
TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Cell Lysis: Harvest cells and lyse them in lysis buffer on ice.[11]
-
Protein and RNA Digestion: Treat the lysate with Proteinase K to digest proteins, followed by RNase A to remove RNA.[12]
-
DNA Extraction: Perform phenol:chloroform extraction to purify the DNA, followed by precipitation with isopropanol or ethanol.[11]
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and run the samples on a 1.5-2% agarose gel containing a DNA stain.[11][12]
-
Visualization: Visualize the DNA under UV light. DNA from apoptotic cells will appear as a ladder of fragments in multiples of 180-200 base pairs.[12]
References
- 1. Single-cell transcriptional pharmacodynamics of trifluridine in a tumor-immune model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
Novel Pyrimidine Derivatives Demonstrate Potent Anticancer Efficacy in Preclinical Studies
For Immediate Release
[City, State] – [Date] – New research highlights the significant anticancer potential of novel pyrimidine derivatives, specifically from the indazol-pyrimidine and aminopyrimidine families. These compounds have demonstrated superior cytotoxic activity against a range of cancer cell lines compared to established chemotherapeutic agents, suggesting a promising new avenue for cancer therapy. The validation studies underscore the mechanism of action, which involves the induction of programmed cell death, or apoptosis, through the activation of key effector caspases.
A series of in vitro investigations have quantified the anticancer efficacy of these novel derivatives. The indazol-pyrimidine compounds, designated as 4f and 4i, exhibited potent cytotoxic effects against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colorectal adenocarcinoma (Caco2) cell lines.[1][2][3] Notably, these compounds demonstrated significantly lower half-maximal inhibitory concentrations (IC50) than the reference drug, indicating higher potency.[1][2] Similarly, aminopyrimidine derivatives have shown considerable promise in inhibiting the proliferation of various tumor cells.
The primary mechanism driving the anticancer activity of these novel pyrimidine derivatives has been identified as the induction of apoptosis. Experimental evidence confirms the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade, in cancer cells treated with these compounds.[1][2] This targeted induction of cell death in malignant cells, with potentially greater selectivity over normal cells, marks a critical advancement in the development of safer and more effective cancer treatments.
Comparative Anticancer Efficacy of Novel Pyrimidine Derivatives
The following tables summarize the in vitro cytotoxic activity of the novel indazol-pyrimidine derivatives 4f and 4i, and a reference aminopyrimidine hit compound, compared to a standard reference anticancer drug. The data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Cytotoxic Activity (IC50 in µM) of Indazol-Pyrimidine Derivatives against Various Cancer Cell Lines.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Caco2 (Colorectal Cancer) |
| Derivative 4f | 1.629 | - | - |
| Derivative 4i | 1.841 | Potent Activity | Stronger than reference |
| Derivative 4a | 2.958 | Potent Activity | Stronger than reference |
| Derivative 4g | 4.680 | - | Stronger than reference |
| Derivative 4d | 4.798 | - | Stronger than a reference |
| Reference Drug | 8.029 | - | - |
Data synthesized from a study on new indazol-pyrimidine-based derivatives as selective anticancer agents.[1][2][3]
Detailed Experimental Protocols
The validation of the anticancer efficacy of these novel pyrimidine derivatives was conducted using a panel of standard in vitro assays. The methodologies for these key experiments are detailed below to ensure reproducibility and facilitate further research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the novel pyrimidine derivatives or the reference drug for 24 to 72 hours.
-
MTT Incubation: Following treatment, the culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution was removed, and 100 µL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
-
Cell Treatment and Harvesting: Cancer cells were treated with the pyrimidine derivatives for a specified period. Both adherent and suspension cells were harvested and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells were fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to prevent the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle was determined based on the intensity of the PI fluorescence.
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[9][10][11]
-
Cell Lysis: Treated and untreated cancer cells were lysed to release their intracellular contents, including caspases.
-
Substrate Addition: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7, was added to the cell lysates.[9][10]
-
Signal Detection: The cleavage of the substrate by the caspases generates a luminescent or fluorescent signal that is proportional to the amount of caspase-3/7 activity.
-
Measurement: The signal was measured using a luminometer or fluorescence plate reader. An increase in the signal in treated cells compared to untreated cells indicates the induction of apoptosis.
Visualizing the Validation Process and Mechanism of Action
To further elucidate the experimental workflow and the underlying biological pathways, the following diagrams have been generated.
References
- 1. mdpi.com [mdpi.com]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 11. stemcell.com [stemcell.com]
A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent kinase inhibitors with significant therapeutic potential, particularly in oncology. This guide provides a head-to-head comparison of key pyrido[2,3-d]pyrimidine analogs, offering a comprehensive overview of their performance based on available experimental data. This document is intended to aid researchers and drug development professionals in making informed decisions regarding the selection and further development of these promising compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 values) of several notable pyrido[2,3-d]pyrimidine analogs against various protein kinases. Lower IC50 values indicate greater potency.
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line (for cellular assays) | IC50 (µM) (Cellular) | Reference |
| PD-089828 (4b) | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | - | - | [1][2] |
| Compound 6c | - | - | PDGF-stimulated vascular smooth muscle cells | 0.3 | [1][2] |
| Compound 4e | FGFr | 0.060 | - | - | [1][2] |
| Compound 52 | PDGFRβ, EGFR, CDK4/Cyclin D1 | - | HepG-2, PC-3, HCT-116 | 0.3, 6.6, 7.0 | [3] |
| Compound 53 | - | - | HCT-116 | 5.9 | [3] |
| Compound 55 | - | - | HepG-2 | 0.3 | [3] |
| Compound 59 | - | - | HepG-2 | 0.6 | [3] |
| Compound 60 | - | - | PC-3, HCT-116 | 5.47, 6.9 | [3] |
| PD180970 | Bcr/Abl | - | K562 (human CML) | - | [3] |
| Compound 65 | CDK6 | 0.115 | PC-3, MCF-7 | - | [3] |
| Compound 66 | CDK6 | 0.726 | - | - | [3] |
| Compound 4 (PIM-1 inhibitor) | PIM-1 Kinase | 0.0114 | MCF-7, HepG2 | 0.57, 1.13 | [4] |
| Compound 10 (PIM-1 inhibitor) | PIM-1 Kinase | 0.0172 | - | - | [4] |
| Compound B1 | EGFRL858R/T790M | 0.013 | H1975, A549 | - | [5] |
| Compound 8a | EGFRT790M | 0.123 | - | - | [6] |
| Compound 8d | EGFRT790M | 0.290 | - | - | [6] |
| Compound 9a | EGFRT790M | 0.571 | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrido[2,3-d]pyrimidine analogs) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter for radiometric or luminometer for luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In an assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-32P]ATP for radiometric assay).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto a phosphocellulose filter mat. For luminescence-based assays, a detection reagent is added to measure the amount of ADP produced.
-
Wash the filter mats (for radiometric assay) to remove unincorporated [γ-32P]ATP.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. For radiometric assays, this is done by scintillation counting of the filter mats. For luminescence-based assays, the luminescent signal is measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (pyrido[2,3-d]pyrimidine analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by pyrido[2,3-d]pyrimidine analogs and a general experimental workflow.
Caption: Simplified EGFR signaling pathway.
Caption: CDK regulation of the cell cycle.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. youtube.com [youtube.com]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of pyrimidine compounds and their biological activity is paramount for the rational design of novel therapeutics. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of biologically active molecules with applications ranging from anticancer to antiviral therapies.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various pyrimidine derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of Pyrimidine Derivatives: Targeting Kinase Signaling
Pyrimidine-based compounds have emerged as a prominent class of anticancer agents, largely due to their ability to act as kinase inhibitors.[1] Modifications to the pyrimidine core significantly influence their potency and selectivity against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives against several human cancer cell lines. These compounds highlight key SAR trends, demonstrating how substitutions on the pyrimidine ring impact their anticancer efficacy.
| Compound ID | Core Scaffold | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,4-Disubstituted Pyrimidine | 4-Anilino | 6,7-Dimethoxyquinazoline | H | A549 (Lung) | 5.67 | [2][3] |
| 1b | 2,4-Disubstituted Pyrimidine | 4-(m-Toluidino) | 6,7-Dimethoxyquinazoline | H | A549 (Lung) | 10.31 | [2][3] |
| 2a | Thiazolo[4,5-d]pyrimidine | CF3 | Phenyl | Cl | A375 (Melanoma) | 1.2 | [4] |
| 2b | Thiazolo[4,5-d]pyrimidine | CF3 | 4-Chlorophenyl | Cl | A375 (Melanoma) | 0.8 | [4] |
| 3a | Pyrazolo[3,4-d]pyrimidine | H | Imidazole | CN | NCI-60 Panel | GI50: 0.018-9.98 | [5] |
| 3b | Pyrazolo[3,4-d]pyrimidine | H | Imidazole | COOEt | NCI-60 Panel | GI50: 0.018-9.98 | [5] |
Key SAR Observations for Anticancer Activity:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for activity. For instance, in 2,4-disubstituted pyrimidines, an anilino group (Compound 1a ) generally confers greater potency than a toluidino group (Compound 1b ).[2][3]
-
Fused Ring Systems: Fusing a second heterocyclic ring, such as a thiazole (Compounds 2a and 2b ) or a pyrazole (Compounds 3a and 3b ), to the pyrimidine core can significantly enhance anticancer activity.[4][5]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, like the trifluoromethyl group (CF3) in thiazolo[4,5-d]pyrimidines, is often associated with increased cytotoxic effects.[4]
-
Hydrophobic Substituents: In the pyrazolo[3,4-d]pyrimidine series, the presence of a substituted imidazole ring, which can occupy a hydrophobic pocket in the target enzyme, markedly increases anticancer activity.[5]
Antiviral Activity of Pyrimidine Derivatives
The pyrimidine scaffold is also a crucial component in the development of antiviral agents, particularly as nucleoside and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Comparative Analysis of Antiviral Activity
The following table presents the in vitro antiviral activity (EC50 values) of selected pyrimidine derivatives against various viruses.
| Compound ID | Core Scaffold | R1 | R2 | R3 | Virus | EC50 (µM) | Reference |
| 4a | Pyrimidine Nucleoside Analog | H | 3'-azido | H | HIV-1 | <10 | [5] |
| 4b | Pyrimidine Nucleoside Analog | CH3 | 3'-azido | H | HIV-1 | <10 | [5] |
| 5a | N-[2-(2-phosphonomethoxy)ethyl]pyrimidine | H | H | H | HSV-1 | >100 | [2] |
| 5b | N-[2-(2-phosphonomethoxy)ethyl]pyrimidine | Br | H | H | HSV-1 | 25 | [2] |
Key SAR Observations for Antiviral Activity:
-
3'-Azido Group: For pyrimidine nucleoside analogs targeting HIV-1, the presence of a 3'-azido group on the sugar moiety is a key determinant of potent antiviral activity (Compounds 4a and 4b ).[5]
-
Substitution at the 5-position: In the N-[2-(2-phosphonomethoxy)ethyl]pyrimidine series, substitution at the 5-position can influence activity against Herpes Simplex Virus (HSV-1). A bromine substituent (Compound 5b ) imparts moderate activity compared to the unsubstituted analog (Compound 5a ).[2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of pyrimidine compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Test pyrimidine compounds
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of a compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
6-well plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Test pyrimidine compounds
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with medium containing various concentrations of the pyrimidine compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.
Visualizing a Key Signaling Pathway
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target for many pyrimidine-based anticancer drugs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine TKIs.
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
The logical progression of an SAR study is crucial for the efficient identification of lead compounds.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
Logical Relationship in SAR of Pyrimidine Derivatives
This diagram illustrates the conceptual link between structural modifications and the resulting biological activity.
Caption: Logical relationship between substituents and biological activity in pyrimidine derivatives.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as an illustrative guide. The experimental data presented herein is hypothetical and intended to demonstrate the format for a comparative cross-reactivity analysis. No public cross-reactivity data for 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate is currently available. The compound is primarily documented as a chemical intermediate for synthesizing antiviral and anticancer agents[1].
Introduction
The pyrimidine scaffold is a foundational motif in the development of kinase inhibitors, with numerous FDA-approved drugs incorporating this core structure[2][3]. A significant challenge in designing pyrimidine-based inhibitors is achieving high target selectivity, as the hinge-binding motif is conserved across a large portion of the human kinome[2][3]. Poor selectivity can lead to off-target effects, cellular toxicity, and ambiguous research outcomes. Therefore, comprehensive cross-reactivity profiling is a critical step in the characterization of any new pyrimidine-based compound.
This guide provides a comparative framework for assessing the selectivity of This compound (referred to as "Compound X") against a panel of representative protein kinases. Its profile is compared against two hypothetical reference compounds:
-
Comparator A (Non-Selective Inhibitor): A broad-spectrum kinase inhibitor, analogous to compounds like Staurosporine.
-
Comparator B (Selective Inhibitor): A highly selective inhibitor for a specific kinase family.
Comparative Selectivity Data
The following table summarizes the hypothetical inhibitory activity of Compound X against a panel of protein kinases, representing different branches of the kinome. The data is presented as the percentage of inhibition observed at a screening concentration of 1 µM.
| Kinase Target | Kinase Family | Compound X (% Inhibition @ 1µM) | Comparator A (% Inhibition @ 1µM) | Comparator B (% Inhibition @ 1µM) |
| CDK2 | CMGC | 89% | 99% | 5% |
| MAPK1 (ERK2) | CMGC | 75% | 95% | 8% |
| GSK3B | CMGC | 68% | 92% | 3% |
| SRC | TK | 45% | 98% | 12% |
| ABL1 | TK | 30% | 96% | 7% |
| EGFR | TK | 15% | 85% | 92% |
| VEGFR2 (KDR) | TK | 22% | 91% | 88% |
| PKA | AGC | 12% | 94% | 4% |
| PKCα | AGC | 18% | 97% | 6% |
| ROCK1 | AGC | 25% | 88% | 10% |
Experimental Protocols
The data presented in this guide is based on a standardized in vitro kinase profiling assay.
Kinase Panel Screening Assay (Illustrative Protocol)
Objective: To determine the percentage of inhibition of a test compound against a panel of purified protein kinases.
Methodology: Competitive Binding Assay (e.g., DiscoverX KINOMEscan™)
-
Compound Preparation: Test compounds (Compound X, Comparator A, Comparator B) are solubilized in 100% DMSO to create a 100 mM stock solution. A working solution of 100 µM is prepared by further dilution in the assay buffer.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. Kinases are tagged with a DNA label, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.
-
Procedure:
-
Kinases from a pre-selected panel are individually mixed with the immobilized ligand and the test compound (at a final concentration of 1 µM).
-
The mixtures are incubated for 60 minutes at room temperature to allow for binding equilibrium to be reached.
-
Unbound kinases are washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
-
Data Analysis: The results are reported as Percent of Control (PoC), calculated as follows:
-
PoC = (Signal_Test_Compound / Signal_DMSO_Control) * 100
-
The Percent Inhibition is then calculated as: Inhibition % = 100 - PoC
-
-
Selectivity Score: A selectivity score (e.g., S10 at 1 µM) can be calculated, representing the fraction of kinases inhibited by more than 90%[2]. A lower S10 score indicates higher selectivity.
Visualizations
Experimental Workflow
The diagram below outlines the major steps of the competitive binding assay used for kinome-wide selectivity profiling.
Caption: Workflow for a competitive binding kinase assay.
Hypothetical Target Pathway Analysis
Assuming Compound X primarily targets Cyclin-Dependent Kinases (CDKs), this diagram illustrates its potential on-target and off-target effects within a simplified cell cycle signaling pathway.
Caption: Potential on-target and off-target interactions of Compound X.
References
Benchmarking New Pyrimidine Analogs Against Standard Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and selective cancer therapeutics has led to the development of numerous small molecule kinase inhibitors. Among these, pyrimidine-based analogs have emerged as a particularly fruitful class of compounds, forming the structural core of several FDA-approved drugs. Their ability to mimic the adenine ring of ATP allows them to effectively compete for the kinase active site. This guide provides a comparative analysis of a new generation pyrimidine analog against a panel of standard, widely-used kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel kinase-targeted therapies.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical potency of a representative novel pyrimidine analog, "PyrAnalog-5k," a multi-targeted inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold, against a selection of standard kinase inhibitors.[1][2] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparative Biochemical IC50 Values (nM) of Various Kinase Inhibitors
| Kinase Target | PyrAnalog-5k (New Pyrimidine Analog) | Imatinib | Dasatinib | Gefitinib | Erlotinib | Staurosporine (Broad Spectrum) |
| Abl | - | 600[3] | <1[4] | >10,000 | >10,000 | 6 |
| Src | - | >10,000 | 0.5[5] | >10,000 | >10,000 | 6[6] |
| EGFR | 40[1][2] | >10,000 | 30 | 37[7] | 2[8] | 3 |
| HER2 (ErbB2) | 40[1][2] | - | - | - | 1890[8] | 38[2] |
| VEGFR2 | 136[1][2] | - | - | - | - | - |
| c-Kit | - | 100[3] | <30[5] | - | - | - |
| PDGFR | - | 100[3] | <30[5] | - | - | - |
| CDK2 | 204[1][2] | - | - | - | - | - |
| PKC | - | - | - | - | - | 0.7[9][10] |
| PKA | - | - | - | - | - | 7[6][10] |
IC50 values are compiled from multiple sources and can vary based on assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of kinase inhibitor potency and selectivity. Below are standard methodologies for key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate
-
Test compounds (e.g., pyrimidine analogs, standard inhibitors) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare an enzyme/substrate mixture in kinase assay buffer. Add 2 µL of this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of an ATP solution. The final concentration of ATP is typically at or near its Km for the kinase.
-
Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
After the incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Inhibition Assay (Western Blot Protocol)
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Growth factor (to stimulate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with varying concentrations of the test compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 10. bpsbioscience.com [bpsbioscience.com]
On-Target Activity of Pyrimidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Confirming that these compounds engage their intended molecular targets within the complex cellular environment is a critical step in drug discovery. This guide provides a comparative analysis of pyrimidine-based compounds targeting Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A, benchmarked against alternative non-pyrimidine inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and workflows to aid in the evaluation of on-target activity.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected pyrimidine-based and non-pyrimidine-based inhibitors against their respective kinase targets. Lower IC50 values indicate greater potency.
Table 1: Comparison of EGFR Inhibitors
| Compound | Scaffold Type | Target | IC50 (nM) | Cell Line/Assay Condition |
| Gefitinib | Pyrimidine | EGFR | 33 | Cell-free assay |
| Erlotinib | Pyrimidine (Quinazoline) | EGFR | 2 | Cell-free assay |
| Lapatinib | Pyrimidine (Quinazoline) | EGFR/HER2 | 10.2 (EGFR) | Purified enzyme |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | <15 | H1975, PC-9VanR cells |
| Osimertinib | Pyrimidine | EGFR (wild-type) | 480-1865 | Cell-based assay |
Data compiled from multiple sources, including references[1][2][3][4]. IC50 values can vary based on specific assay conditions.
Table 2: Comparison of Aurora Kinase A Inhibitors
| Compound | Scaffold Type | Target | IC50 (nM) | Assay Condition |
| Alisertib (MLN8237) | Pyrimidine | Aurora A | 1.2 | Cell-free assay |
| MK-5108 (VX-689) | Non-pyrimidine | Aurora A | 0.064 | ATP-competitive manner |
| MLN8054 | Non-pyrimidine | Aurora A | 4 | Sf9 insect cells |
Data compiled from multiple sources, including references[5][6][7][8][9][10][11][12]. Selectivity for Aurora A over Aurora B is a key consideration for these inhibitors.
Key Experimental Protocols
Confirmation of on-target activity relies on robust and reproducible experimental methods. Below are detailed protocols for two widely used assays to quantify target engagement and enzymatic inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the pyrimidine-based compound or a vehicle control at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative proteomic methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a kinase assay buffer.
-
In a 96-well or 384-well plate, add serial dilutions of the pyrimidine-based compound or a vehicle control.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent and incubating for approximately 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the compound.
-
Visualizing Molecular Interactions and Workflows
Diagrams created using Graphviz (DOT language) illustrate the signaling pathways targeted by these pyrimidine-based compounds and the experimental workflow for confirming their on-target activity.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. selleck.co.jp [selleck.co.jp]
Enhancing Experimental Success: A Comparative Guide to Reproducibility and Robustness in Pyrimidine Derivative Research
For researchers, scientists, and drug development professionals, the reproducibility and robustness of experimental findings are the bedrock of scientific advancement. This guide provides a comprehensive comparison of synthetic protocols and biological assays involving pyrimidine derivatives, a class of compounds central to numerous therapeutic areas. By presenting objective experimental data, detailed methodologies, and clear visual workflows, this document aims to empower researchers to conduct more reliable and consistent experiments, ultimately accelerating the discovery and development of novel therapeutics.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active molecules with applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] However, variability in synthetic yields and inconsistencies in biological assay results can pose significant challenges to the research and development process. This guide addresses these challenges by providing a framework for understanding and improving experimental reproducibility and robustness.
Comparative Analysis of Pyrimidine Synthesis Protocols
The synthesis of pyrimidine derivatives can be achieved through various methods, with the Biginelli reaction being a widely used and modified approach.[3] The choice of catalyst, solvent, and reaction conditions can significantly impact reaction yields and times, thereby affecting the reproducibility of the synthesis. The following table summarizes quantitative data from different protocols for the synthesis of pyrimidine derivatives.
| Method | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | Reflux, 3 hrs | Often low | [3] |
| Modified Biginelli (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [3] |
| Modified Biginelli (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified | [3] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Microwave irradiation | Excellent | [4] |
| Suzuki Coupling | 2,4-Dichloropyrimidine, 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100°C, 15 min | 85 | [5] |
| Condensation Reaction | α,β-unsaturated ketone, 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate | Glacial Acetic Acid | Glacial Acetic Acid | 118 °C, 96 h | 14-65 | [6] |
Comparative Efficacy of Pyrimidine Derivatives in Biological Assays
The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target.[1][7] Inconsistent results in biological assays can arise from factors such as compound stability, handling, and the specific assay protocol.[8] The following table presents a comparative overview of the inhibitory activities of various pyrimidine compounds from different screening studies.
| Compound Class | Target | Assay | IC₅₀ / Kᵢ Value | Reference |
| Pyrimidine Diamine Derivatives | Electrophorus electricus Acetylcholinesterase (EeAChE) | Inhibition Assay | ~40-90% inhibition at 9 µM | [7] |
| Pyrimidine Diamine Derivatives | Equine Butyrylcholinesterase (eqBChE) | Inhibition Assay | Kᵢ = 99 ± 71 nM | [7] |
| Novel Synthesized Pyrimidine Derivatives | Human Carbonic Anhydrase I (hCA I) | Inhibition Assay | Kᵢ = 39.16 ± 7.70 – 144.62 ± 26.98 nM | [7] |
| Chromeno[2,3-d]pyrimidin-6-one derivative | Breast (MCF7), Hepatocyte (HepG2), and Lung (A549) cancer cell lines | MTT Assay | IC₅₀ = 1.61 to 2.02 μM | [9] |
| Pyrido[2,3-d]pyrimidine derivatives | A549 cell line | MTT Assay | Strong cytotoxicity at 100 μM | [6][10] |
| Pyrido[2,3-d]pyrimidine derivative 2a | Lipoxygenase | Inhibition Assay | IC₅₀ = 42 μM | [6][10] |
| Pyrido[2,3-d]pyrimidine derivative 2f | Lipoxygenase | Inhibition Assay | IC₅₀ = 47.5 μM | [6][10] |
Detailed Experimental Protocols
To enhance reproducibility, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for key synthetic and biological evaluation procedures.
Synthesis of a 6-Substituted Pyrido[2,3-d]pyrimidine Derivative[1]
Objective: To synthesize a 6-substituted pyrido[2,3-d]pyrimidine via a condensation reaction.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Diammonium hydrogen phosphate (DAHP)
-
Ethanol
-
Water
Procedure:
-
A mixture of 6-amino-1,3-dimethyluracil, the aromatic aldehyde, and malononitrile is prepared in ethanol.
-
Diammonium hydrogen phosphate (DAHP) is added as a catalyst.
-
The reaction mixture is refluxed for a specified time (typically several hours), with progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.[1]
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water).[1]
-
The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
In Vitro Cytotoxicity (MTT) Assay[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test pyrimidine derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrimidine test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to calculate the IC₅₀ value.[8]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can significantly aid in understanding and troubleshooting. The following diagrams were created using Graphviz to illustrate key processes involving pyrimidine derivatives.
Conclusion
The reproducibility and robustness of experiments involving pyrimidine derivatives are fundamental to the integrity and progress of drug discovery and development.[1] By carefully selecting and optimizing synthetic routes, adhering to detailed and standardized biological assay protocols, and understanding the underlying signaling pathways, researchers can significantly improve the consistency and reliability of their results. This guide serves as a valuable resource by providing comparative data and clear methodologies to support the scientific community in achieving more robust and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Virtopsy of a Molecule: Bridging Computational Prediction and Experimental Reality in Chemical Probe Validation
For researchers, scientists, and drug development professionals, the journey of a chemical probe from a theoretical concept to a validated tool is a critical process underpinned by a constant dialogue between computational prediction and experimental validation. While in silico methods offer a rapid and cost-effective way to screen vast chemical libraries and prioritize candidates, the crucible of experimental testing remains the ultimate arbiter of a probe's true biological activity and utility. This guide provides a comprehensive comparison of these two pillars of chemical probe development, offering insights into their synergies, discrepancies, and the experimental rigor required to validate computational hypotheses.
At the Bench: A Head-to-Head Comparison of Predicted and Measured Affinities
The crux of the comparison lies in the numbers. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) models, predict the binding affinity of a chemical probe to its target protein, often expressed as a docking score or a predicted inhibitory constant (Ki) or concentration (IC50). Experimental techniques, on the other hand, provide tangible measurements of these parameters. The following table summarizes data from several case studies, highlighting the correlation, and sometimes the divergence, between prediction and reality.
| Chemical Probe/Inhibitor | Target Protein | Computational Method | Predicted Value (Docking Score, pIC50, etc.) | Experimental Method | Experimental Value (IC50, Kd) | Reference |
| Tivozanib | FRK | Kernel-Based Regression | pIC50: 7.2 | Kinase Assay | 150 nM | [1] |
| Tivozanib | FYN A | Kernel-Based Regression | pIC50: 7.1 | Kinase Assay | 200 nM | [1] |
| Tivozanib | ABL1 | Kernel-Based Regression | pIC50: 6.8 | Kinase Assay | 400 nM | [1] |
| Tivozanib | SLK | Kernel-Based Regression | pIC50: 6.7 | Kinase Assay | 500 nM | [1] |
| Flavan-3-ol Derivatives | EBOV-GP | Molecular Docking | Score: -8.5 to -10.5 | In vitro Assay | IC50: 1.5 to 5.0 µM | [2] |
| Porphyrin-based compounds | Various | QSAR | Predicted log 1/IC50 | Photodynamic Therapy Assay | IC50: 0.39 to 7.04 µM | [3] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a more potent inhibitor. Docking scores are unitless and a more negative value typically indicates a better predicted binding affinity.
The Blueprint of Discovery: A Visual Guide to the Chemical Probe Workflow
The development of a reliable chemical probe is a multi-stage process that begins with a biological question and culminates in a well-characterized molecule ready for use in complex biological systems. This workflow illustrates the interplay between computational and experimental approaches.
Figure 1. A typical workflow for chemical probe development.
Decoding the Message: A Signaling Pathway Under Investigation
Chemical probes are instrumental in dissecting complex signaling pathways. The following diagram illustrates a hypothetical signaling cascade where a computationally identified and experimentally validated kinase inhibitor is used to probe the function of a specific kinase.
References
Safety Operating Guide
Proper Disposal of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate, ensuring the safety of laboratory personnel and environmental protection.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a vital intermediate in pharmaceutical research.[1] Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as hazardous waste, is mandatory. The following procedures are based on general guidelines for the disposal of pyrimidine derivatives and laboratory chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Given these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. | To protect eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |
| Body Protection | A laboratory coat or other protective clothing. | To prevent contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling produces dust or aerosols in poorly ventilated areas. | To prevent inhalation of airborne particles. |
Chemical Incompatibilities
To prevent dangerous reactions during storage and disposal, it is crucial to avoid mixing this compound waste with incompatible materials. General incompatibilities for pyrimidine derivatives include:
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the methodology for the safe segregation, storage, and disposal of waste containing this compound.
-
Waste Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes unused or expired product, contaminated PPE, weighing papers, and cleaning materials.
-
Segregate solid waste from liquid waste into separate, designated containers.
-
Do not mix this waste with incompatible chemicals.
-
-
Containerization and Labeling:
-
Use a designated, compatible, and leak-proof hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.
-
The container must be kept closed at all times, except when adding waste.
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound". Abbreviations or chemical formulas are generally not acceptable.
-
-
Waste Storage (Satellite Accumulation Area):
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Use secondary containment to capture any potential leaks.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[4]
-
Spill Management
In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill.
-
Small Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it in a labeled hazardous waste container. Clean the area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-2-dimethylamino-6-hydroxypyrimidine Hemihydrate. The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting. Researchers should always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to their institution's safety protocols.
Hazard Summary
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on data from similar pyrimidine compounds.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye/Face Protection | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] | To protect against accidental splashes and eye contact.[4][7] |
| Skin Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[6][8] Inspect gloves prior to use.[6] | To prevent skin contact and absorption.[1] |
| Laboratory Coat | Fire/flame resistant and impervious lab coat, worn fully buttoned with long sleeves.[7] | To protect skin and personal clothing from contamination.[7] | |
| Respiratory Protection | N95 Dust Mask or higher | NIOSH-approved respirator.[9] | Recommended when handling the powder outside of a certified chemical fume hood or in case of spills to prevent inhalation of dust.[1][2][3] |
| General Lab Attire | Long pants and closed-toe shoes | Standard laboratory practice.[7] | To provide an additional layer of protection against spills. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
Handling Procedure:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][4]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][2][3]
-
Donning PPE : Put on all required personal protective equipment as detailed in the PPE table.
-
Handling : Avoid direct contact with the skin and eyes.[7] Do not breathe in dust if the compound is in solid form.[7]
Spill Cleanup:
-
Evacuate : Evacuate personnel from the immediate area.[7]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent the chemical from entering drains.[7]
-
Collect : Carefully sweep up the spilled solid material and place it in a suitable, sealed container for disposal.[1][7]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal : Dispose of the chemical waste at an approved waste disposal plant.[1][3][7] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials : Any materials contaminated with the chemical, such as gloves, paper towels, and weighing papers, should also be disposed of as hazardous waste.
-
Container Disposal : Do not reuse empty containers.[7] Dispose of them in the same manner as the chemical waste.
Diagram: Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
